Saquinavir Mesylate
Description
This compound is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 2 investigational indications.
See also: Saquinavir (has active moiety).
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXGOXEBNJUSN-YOXDLBRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127779-20-8 (Parent) | |
| Record name | Saquinavir mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023835 | |
| Record name | Saquinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149845-06-7 | |
| Record name | Saquinavir mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saquinavir mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saquinavir mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism by which Saquinavir Mesylate inhibits the Human Immunodeficiency Virus Type 1 (HIV-1) protease. It includes a summary of its inhibitory activity, detailed experimental methodologies for assessing its function, and visual representations of its mechanism and related experimental workflows.
Core Mechanism of Action
Saquinavir is a potent, peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases.[1][2][3] The HIV protease is a dimeric aspartic protease crucial for the viral life cycle; it cleaves newly synthesized viral Gag-Pol polyproteins into mature, functional proteins and enzymes.[3][4] This proteolytic processing is essential for the assembly and maturation of infectious virions.[1][2][5]
Saquinavir is designed as a transition-state analog.[3][4] Its structure features a hydroxyethylene scaffold that mimics the tetrahedral intermediate of the natural peptide linkage cleaved by the protease.[3] By binding tightly to the active site of the enzyme, Saquinavir physically blocks the access of the natural polyprotein substrates.[2][5] This inhibition prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature, structurally disorganized, and non-infectious viral particles.[3][5] Crystallographic studies of the Saquinavir-protease complex have confirmed that the inhibitor binds in an extended conformation within the active site, with its central hydroxyl group interacting directly with the catalytic aspartate residues (Asp25 and Asp25').[4]
Quantitative Inhibitory Activity
The potency of Saquinavir has been quantified through various in vitro assays. The inhibition constant (Ki), 50% inhibitory concentration (IC50), and 90% inhibitory concentration (IC90) are key metrics for its efficacy against wild-type and resistant HIV strains.
| Parameter | Target | Value | Reference |
| Ki | Wild-Type HIV-1 Protease | 0.04 nM - 0.12 nM | [4][6] |
| Ki | Wild-Type HIV-2 Protease | 0.6 nM | [7] |
| IC50 | Wild-Type HIV-1 (Cell Culture) | 1 - 30 nM | [5] |
| IC90 | Wild-Type HIV-1 (Cell Culture) | 5 - 80 nM | [5] |
| IC50 | Wild-Type HIV-1 (with 40% human serum) | 37.7 ± 5 nM | [5] |
Impact of Resistance Mutations
The effectiveness of Saquinavir can be compromised by the emergence of drug-resistant mutations in the protease gene. These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitor.
| Mutation | Fold Increase in Ki vs. Wild-Type | Reference |
| G48V | 13.5-fold | [8][9] |
| L90M | 3-fold | [8][9] |
| G48V/L90M | 419-fold | [8][9] |
Key Experimental Protocols
The characterization of Saquinavir's inhibitory activity relies on several key experimental methodologies.
Fluorometric Protease Inhibition Assay
This is a common in vitro method for screening and characterizing HIV-1 protease inhibitors. The assay measures the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage by the protease separates the pair, resulting in a quantifiable increase in fluorescence.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MES, pH 5.6, 200 mM NaCl, 0.5 mM EDTA).[9]
-
HIV-1 Protease Solution: Reconstitute purified, recombinant HIV-1 protease in a dilution buffer to a working concentration.[2]
-
Substrate Solution: Prepare a synthetic FRET peptide substrate (e.g., based on a natural cleavage site) in the assay buffer.[2][10]
-
Inhibitor Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.[2]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the inhibitor solution (or solvent for control).[2]
-
Add 80 µL of the HIV-1 Protease Solution to each well.[2]
-
Pre-incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.[2]
-
Initiate the reaction by adding 10 µL of the HIV-1 Protease Substrate Solution to each well.[2]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity in a microplate reader using kinetic mode (e.g., for 1-3 hours at 37°C).[11] Use excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[2][11]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation or other relevant kinetic models, depending on the mechanism of inhibition.[9] For a competitive inhibitor, the formula is: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[9]
-
Cell-Based Protease Activity Assay
This method assesses inhibitor activity within a cellular context, providing a more biologically relevant environment. One approach uses a fusion protein reporter system.
Methodology:
-
Construct Design: A plasmid is engineered to express a fusion protein consisting of a reporter like Green Fluorescent Protein (GFP) and the HIV-1 protease. The protease sequence is flanked by its own cleavage sites.[12]
-
Transfection: Human cells (e.g., HeLa or T-cells) are transiently transfected with the reporter plasmid.[1][12]
-
Inhibitor Treatment: Immediately after transfection, the cells are treated with varying concentrations of Saquinavir.[12]
-
Mechanism of Detection: In the absence of an inhibitor, the expressed protease is active and undergoes autocatalysis, cleaving itself from the GFP. The free GFP is then degraded, resulting in low fluorescence. In the presence of Saquinavir, the protease is inhibited, the fusion protein remains intact, and a strong GFP signal accumulates.[1][12]
-
Data Acquisition and Analysis: After a set incubation period (e.g., 24 hours), the fluorescence of the cell population is quantified using flow cytometry or a fluorimetric plate reader. A dose-dependent increase in fluorescence indicates inhibitory activity.[12]
X-Ray Crystallography
Structural analysis by X-ray crystallography provides atomic-level detail of the interaction between Saquinavir and the HIV-1 protease active site.
Methodology:
-
Protein Expression and Purification: Recombinant HIV-1 protease (wild-type or mutant) is expressed and purified to high homogeneity.
-
Co-crystallization: The purified protease is incubated with an excess of Saquinavir to ensure complex formation.
-
Crystallization: The protease-inhibitor complex is subjected to crystallization screening under various conditions (e.g., varying pH, precipitants, temperature) using techniques like vapor diffusion.
-
Data Collection and Structure Solution: Crystals are exposed to an X-ray beam, and the resulting diffraction data is collected. The data is then processed to solve the three-dimensional structure of the complex at high resolution (e.g., 2.6 Å for the G48V/L90M mutant complex).[8] The solved structure reveals the precise binding mode, conformational changes, and key molecular interactions.
Visualizations of Mechanism and Workflows
References
- 1. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Improved prediction of HIV-1 protease-inhibitor binding energies by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties of Saquinavir Mesylate, a potent inhibitor of the human immunodeficiency virus (HIV) protease. This document is intended for researchers, scientists, and professionals involved in drug development and antiviral research.
Chemical and Physical Properties
This compound is the methanesulfonate salt of Saquinavir. It is a white to off-white, very fine powder.[1][2] The fundamental chemical and physical properties of this compound are summarized in the tables below.
Chemical Identification
| Property | Value | Source |
| IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | [3] |
| CAS Number | 149845-06-7 | [4] |
| Chemical Formula | C38H50N6O5·CH4O3S | [1][2] |
| Molecular Weight | 766.96 g/mol | [1][3] |
| Molecular Weight (Free Base) | 670.86 g/mol | [1][2] |
Physicochemical Properties
| Property | Value | Experimental Conditions | Source |
| Melting Point | 349.84 °C | Not Specified | [5] |
| Aqueous Solubility | 2.22 mg/mL | 25°C | [1][2] |
| Solubility in DMSO | ≥5 mg/mL | Not Specified | [6] |
| pKa (Strongest Basic) | 7.0 | Not Specified | [7] |
| logP | 3.8 | n-octanol/water | [5] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point (Capillary Method)
The melting point of this compound can be determined using the capillary method as a standard pharmaceutical technique.[2][4][8]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes (closed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle. The fine powder is then packed into a glass capillary tube to a height of 2-4 mm.[8]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The melting range provides an indication of the purity of the substance. For a pure substance, the melting range is typically narrow.[2]
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of this compound in water can be determined using the shake-flask method, a widely accepted technique for solubility measurement.
Apparatus:
-
Mechanical shaker or agitator.
-
Constant temperature water bath or incubator set at 25°C.
-
Centrifuge.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.45 µm).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is placed in a constant temperature bath at 25°C and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed, filtered through a syringe filter, and diluted as necessary. The concentration of this compound in the diluted solution is then quantified using a validated HPLC method. The HPLC analysis is typically performed with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with detection at a suitable UV wavelength (e.g., 238 nm).[5]
Determination of Partition Coefficient (logP) (Shake-Flask Method)
The n-octanol/water partition coefficient (logP) is a measure of the lipophilicity of a compound and can be determined experimentally using the shake-flask method.[1][9]
Apparatus:
-
Separatory funnels.
-
Mechanical shaker.
-
Centrifuge.
-
UV-Vis spectrophotometer or HPLC system.
-
Analytical balance.
-
pH meter.
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The separatory funnel is shaken for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The two phases are then carefully separated. Centrifugation may be used to ensure complete separation.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Quality Control and Assay (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
A validated RP-HPLC method is essential for the quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations.
Typical Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio. The pH of the aqueous phase is adjusted as needed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 238 nm).[5]
-
Injection Volume: A fixed volume of the sample solution is injected.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a this compound reference standard.
Mechanism of Action and Synthesis Workflow
Signaling Pathway: Inhibition of HIV-1 Protease
Saquinavir is a potent and specific inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[10][11] The enzyme is responsible for cleaving viral polyproteins into functional proteins necessary for the maturation of infectious virions. Saquinavir, a peptide-mimetic inhibitor, is designed to fit into the active site of the HIV-1 protease, thereby blocking its catalytic activity. This inhibition prevents the processing of the Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles.[10]
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Workflow: Synthesis of this compound
The synthesis of Saquinavir is a multi-step process. A convergent synthesis approach is often employed, involving the preparation of key intermediates which are then coupled together.[7] The following diagram illustrates a simplified workflow for the synthesis of this compound.
Caption: Simplified workflow for the synthesis of this compound.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Melting Point Test - CD Formulation [formulationbio.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. chimia.ch [chimia.ch]
- 7. westlab.com [westlab.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational analysis of Saquinavir Mesylate's interaction with HIV-1 protease. Saquinavir, the first FDA-approved protease inhibitor, represents a cornerstone in the development of highly active antiretroviral therapy (HAART). Understanding its binding mechanism at a molecular level through computational docking is pivotal for the rational design of novel and more potent protease inhibitors.
Mechanism of Action: Inhibiting Viral Maturation
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into functional proteins essential for the maturation of infectious virions. This compound acts as a potent and specific inhibitor of this enzyme. By binding to the active site of the HIV-1 protease, Saquinavir blocks the proteolytic cleavage of the Gag-Pol polyprotein precursor. This inhibition prevents the formation of mature, infectious viral particles, thereby halting the progression of the HIV infection.
Quantitative Analysis of Binding Affinity
The efficacy of this compound as an HIV-1 protease inhibitor is quantified by its binding affinity, typically expressed as the binding free energy (ΔG) in kcal/mol, and its inhibitory constants (Ki and IC50). Lower binding energy values indicate a more stable protein-ligand complex. The following table summarizes key quantitative data from various computational and experimental studies.
| Parameter | Value | Reference Study/Method |
| Binding Free Energy (ΔG) | -10.15 kcal/mol | Molecular Operating Environment (MOE) Docking Study |
| -10.5 kcal/mol | AutoDock Vina Study | |
| -3.07 kcal/mol | AutoDock 4.2 Study | |
| Inhibition Constant (Ki) | <0.1 nM (for HIV-2 protease) | Biochemical Assay |
| 0.12 nM (for HIV-1 protease) | Biochemical Assay | |
| IC50 | 1 to 30 nM | In vitro antiviral activity in various cell lines |
| IC90 | 5 to 80 nM | In vitro antiviral activity in various cell lines |
Detailed Experimental Protocol: Molecular Docking Workflow
This section outlines a detailed protocol for performing a computational docking study of this compound with HIV-1 protease using widely accepted software tools.
Preparation of the Receptor (HIV-1 Protease)
-
Obtain the Crystal Structure: Download the 3D crystal structure of HIV-1 protease in complex with Saquinavir from the Protein Data Bank (PDB). A commonly used entry is 3OXC . This structure provides a validated starting point for the docking simulation.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands other than Saquinavir from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., Kollman charges).
-
Repair any missing atoms or residues using tools like the "QuickPrep" module in MOE or similar functionalities in other software.
-
-
Energy Minimization: Perform energy minimization of the receptor structure to relieve any steric clashes and to obtain a low-energy conformation. This is often done using force fields like Amber12:EHT.
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of Saquinavir can be extracted from the co-crystallized PDB file (e.g., 3OXC) or obtained from a chemical database like DrugBank.
-
Energy Minimization: Perform energy minimization of the ligand structure. This step is crucial to obtain a stable, low-energy conformation of the molecule.
-
Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
Molecular Docking Simulation
This protocol will focus on using AutoDock Vina, a widely used and validated docking program.
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the HIV-1 protease. The active site is located at the dimer interface and typically includes the catalytic triad residues Asp25, Thr26, and Gly27. For the 3OXC PDB structure, a grid box of approximately 60 x 60 x 60 Å centered on the active site is a reasonable starting point.
-
Docking Execution: Run the AutoDock Vina simulation. The program will explore different conformations and orientations of Saquinavir within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Results:
-
The primary output will be a set of docked poses of Saquinavir ranked by their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the best-ranked pose in complex with the HIV-1 protease using molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions.
-
Post-Docking Analysis
-
Interaction Analysis: Identify the key amino acid residues in the HIV-1 protease active site that interact with Saquinavir. These interactions are predominantly hydrogen bonds and hydrophobic interactions. Key interacting residues often include Asp25, Asp29, Asp30, Gly27, Ile50, and Ile84.
-
RMSD Calculation: If a co-crystallized structure is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of Saquinavir to validate the accuracy of the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.
Visualizing the Process and Interactions
The following diagrams, generated using the DOT language, illustrate the key workflows and molecular interactions involved in the computational docking of Saquinavir with HIV protease.
Caption: A workflow diagram illustrating the key stages of a computational docking study.
Caption: Key molecular interactions between Saquinavir and the HIV protease active site.
Conclusion
Computational docking studies of this compound with HIV-1 protease provide invaluable insights into the molecular basis of its inhibitory activity. The detailed protocol and quantitative data presented in this guide offer a robust framework for researchers to conduct their own in silico investigations. A thorough understanding of these interactions is fundamental for the continued development of next-generation antiretroviral drugs that can overcome challenges such as drug resistance.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular targets of Saquinavir Mesylate, a foundational HIV protease inhibitor. The document details the drug's mechanism of action, the experimental methodologies used to validate its targets, and the quantitative measures of its efficacy.
Primary Target Identification: HIV Protease
Saquinavir was rationally designed as a peptide-like substrate analog to inhibit the Human Immunodeficiency Virus (HIV) protease.[1] This viral enzyme is an aspartic protease essential for the HIV life cycle.[2]
Mechanism of Action
During viral replication, HIV genes are translated into large polyproteins, specifically Gag and Gag-Pol.[2][3] HIV protease is responsible for the post-translational cleavage of these polyproteins into smaller, functional proteins and enzymes, such as reverse transcriptase, integrase, and structural proteins.[4][5] This cleavage is a critical step for the maturation of newly formed viral particles into infectious virions.[5]
Saquinavir acts as a competitive inhibitor by binding tightly to the active site of the HIV-1 and HIV-2 proteases.[6][7] This binding prevents the protease from processing the viral polyproteins.[4] As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.[1][4]
Caption: HIV maturation pathway and the inhibitory action of Saquinavir.
Primary Target Validation
The validation of HIV protease as the primary target of Saquinavir involved a combination of biochemical and cell-based assays.
Biochemical Validation: Enzyme Inhibition Assays
The direct interaction between Saquinavir and HIV protease was quantified using enzyme inhibition assays. These assays measure the ability of the drug to inhibit the catalytic activity of the purified enzyme in vitro.
Table 1: Biochemical Activity of Saquinavir Against HIV Protease
| Target | Parameter | Value Range | Notes |
| HIV-1 Protease | Ki | 0.12 nM[7] | Ki (inhibition constant) indicates the binding affinity of the inhibitor. |
| HIV-2 Protease | Ki | < 0.1 nM[7] | Demonstrates high potency against both major HIV types. |
| HIV-1 Strains | IC50 | 1 to 30 nM[1][8] | IC50 (half-maximal inhibitory concentration) in enzymatic assays. |
| HIV-2 Strains | IC50 | 0.25 to 14.6 nM[1][8] | Values vary depending on the specific viral isolate. |
Experimental Protocol: Fluorometric HIV-1 Protease Activity Assay
This protocol is a generalized methodology based on commercially available kits for screening protease inhibitors.[9][10]
-
Reagent Preparation:
-
Prepare an assay buffer suitable for HIV-1 protease activity.
-
Reconstitute a fluorogenic HIV-1 protease substrate. This substrate is a peptide containing a cleavage site flanked by a fluorophore and a quencher. When intact, fluorescence is quenched.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Reconstitute purified, active HIV-1 protease enzyme.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Saquinavir dilutions to the appropriate wells. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Add the HIV-1 protease enzyme to all wells except the negative control.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) over time (kinetic mode) at 37°C.[10]
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for each Saquinavir concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Validation: Antiviral Assays
To confirm that the enzymatic inhibition translates to antiviral activity in a biological context, cell-based assays are essential. These assays measure the ability of Saquinavir to inhibit HIV replication in infected host cells.
Table 2: Cellular Antiviral Efficacy of Saquinavir
| Cell Type / Model | HIV Isolate | Parameter | Value Range | Notes |
| Lymphoblastoid & Monocytic Cell Lines | Lab Strains | IC50 | 1 to 30 nM[1] | Activity in acutely and chronically infected cells. |
| MT4 Cells (in 40% human serum) | HIV-1 RF | IC50 | 37.7 ± 5 nM[1][8] | Demonstrates a ~4-fold increase in IC50 due to protein binding. |
| PM-1 CD4 T cells, PBMCs | Clade B & C | EC50 | Not specified[5] | Dose-dependent inhibition observed. |
| Monocyte-Derived Macrophages (MDMs) | HIV-1BaL | EC50 | 0.06 (±0.02) µM | Sustained drug exposure significantly increases potency.[5] |
Experimental Protocol: Cell-Based Antiviral Assay (p24 Antigen Quantification)
This is a generalized protocol for assessing antiviral efficacy by measuring the production of the HIV-1 p24 capsid protein.
-
Cell Culture:
-
Culture a susceptible T-cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Drug Treatment and Infection:
-
Prepare serial dilutions of Saquinavir in cell culture media.
-
Add the drug dilutions to the cells. Include a "no drug" virus control and a "no virus" cell control.
-
Infect the cells with a known titer of an HIV-1 laboratory strain or clinical isolate.
-
Incubate the plate for several days (e.g., 4-7 days) at 37°C in a CO2 incubator to allow for viral replication.
-
-
Endpoint Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant, which contains progeny virions.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Generate a standard curve for the p24 ELISA.
-
Calculate the concentration of p24 in each well.
-
Determine the percentage of inhibition of viral replication for each Saquinavir concentration compared to the virus control.
-
Calculate the EC50 (50% effective concentration) by plotting the percentage of inhibition against the drug concentration.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Saquinavir - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. abcam.cn [abcam.cn]
- 10. abcam.co.jp [abcam.co.jp]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of the Saquinavir Mesylate complex with Human Immunodeficiency Virus Type 1 (HIV-1) protease. Saquinavir was the first HIV protease inhibitor approved by the FDA and marked a significant turning point in the management of HIV/AIDS by introducing highly active antiretroviral therapy (HAART).[1] Understanding the structural basis of its interaction with HIV-1 protease is crucial for the development of new, more potent, and resistance-evading antiretroviral drugs.
Data Presentation
The following tables summarize key quantitative data from various crystallographic and kinetic studies of the Saquinavir-HIV-1 protease complex.
Table 1: Crystallographic Data for Saquinavir-HIV-1 Protease Complexes
| PDB ID | Protease Mutant | Resolution (Å) | R-work | R-free | Reference |
| 1HXB | Wild-type | 2.80 | 0.187 | Not Reported | [2] |
| 3OXC | Wild-type | 1.16 | 0.137 | 0.178 | [3] |
| 3TL9 | Precursor | 1.32 | 0.161 | 0.204 | Not Available |
| 3NDT | Wild-type (with Ritonavir) | 1.72 | 0.110 | 0.229 | [4] |
| 4QGI | G48T/L89M | 1.90 | 0.187 | 0.246 | [5] |
| Not Available | G48V/L90M | 2.60 | Not Reported | Not Reported | [2][6] |
Table 2: Inhibition Constants (Ki) of Saquinavir against Wild-Type and Mutant HIV-1 Protease
| Protease Mutant | Ki (nM) | Fold Increase in Ki vs. Wild-Type | Reference |
| Wild-type | 0.12 | - | [1] |
| G48V | Not Reported | 13.5 | [2][6][7] |
| L90M | Not Reported | 3 | [2][6][7] |
| G48V/L90M | Not Reported | 419 | [2][6][7] |
| M46I/G48V/I50V/I84L | 240 | 300 | [8] |
Mechanism of Action and Interaction Pathway
Saquinavir is a competitive inhibitor that mimics the transition state of the natural substrate of HIV-1 protease.[1] The enzyme, a homodimer of two 99-amino acid subunits, features a catalytic dyad of two aspartic acid residues (Asp25 and Asp25') at its active site.[1] Saquinavir binds to this active site, preventing the protease from cleaving the viral Gag and Gag-Pol polyproteins into their functional components, thus halting the maturation of new, infectious virions.[1] The binding of Saquinavir stabilizes the "flap-closed" conformation of the protease, a crucial aspect of its inhibitory action.
Experimental Protocols
The following sections outline a generalized protocol for the expression, purification, crystallization, and structure determination of the Saquinavir-HIV-1 protease complex, based on methodologies described in the cited literature.
Protein Expression and Purification
-
Expression System : HIV-1 protease is typically expressed in Escherichia coli. To prevent autoproteolysis and oxidation, an optimized clone with mutations such as Q7K, L33I, L63I, C67A, and C95A may be used as the wild-type template.[9]
-
Purification : The expressed protease is purified using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.
Crystallization
-
Complex Formation : Purified HIV-1 protease is incubated with an excess of this compound to ensure complete complex formation.
-
Crystallization Method : The hanging drop vapor diffusion method is commonly employed.
-
Crystallization Conditions : Crystals are grown by equilibrating a drop containing the protein-inhibitor complex against a reservoir solution. A typical condition involves:
-
Protein-Inhibitor Drop : A mixture of the protease-Saquinavir complex at a concentration of 5-10 mg/mL.
-
Reservoir Solution : A solution containing a precipitant such as polyethylene glycol (PEG), a buffer to maintain a specific pH (e.g., citrate or MES), and salts.
-
-
Crystal Growth : Crystals typically appear within a few days to a week at a constant temperature (e.g., 4°C or room temperature).
X-ray Data Collection
-
Cryo-protection : Before exposure to X-rays, crystals are typically cryo-cooled to 100 K to minimize radiation damage. This is achieved by briefly soaking the crystal in a cryoprotectant solution, which is often the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol.
-
Data Collection : X-ray diffraction data are collected at a synchrotron source. A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.[10]
-
Data Processing : The collected diffraction images are processed using software packages like HKL2000 or HKL-2000.[4][10] This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
Structure Determination and Refinement
-
Phasing : The phase problem is typically solved using molecular replacement, with a previously determined structure of HIV-1 protease as a search model.
-
Model Building and Refinement : An initial model of the complex is built into the electron density map. This model is then refined using software such as SHELXL-97.[4] The refinement process involves iterative cycles of manual model building and automated refinement to improve the fit of the model to the experimental data, as judged by the R-work and R-free values.
Enzyme Kinetics Assay for Ki Determination
-
Assay Principle : The inhibitory activity of Saquinavir is determined using a fluorescence-based assay with a synthetic peptide substrate.[9]
-
Reaction Mixture : The assay is performed in a buffer solution (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol) containing the HIV-1 protease, the fluorogenic substrate, and varying concentrations of Saquinavir.[9]
-
Data Analysis : The rate of substrate cleavage is monitored by the increase in fluorescence. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[8][9]
Experimental and Logical Workflow
The overall workflow for the crystal structure analysis of the Saquinavir-HIV-1 protease complex is depicted below.
This technical guide provides a foundational understanding of the structural analysis of the Saquinavir-HIV-1 protease complex. The detailed data and protocols serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]
- 8. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity and kinetics of Saquinavir Mesylate, a cornerstone protease inhibitor in the management of Human Immunodeficiency Virus (HIV). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.
Executive Summary
Saquinavir was the first HIV protease inhibitor approved for the treatment of HIV/AIDS, marking a pivotal moment in the development of highly active antiretroviral therapy (HAART).[1][2] Its therapeutic efficacy is rooted in its high-affinity binding to the active site of the HIV-1 protease, an enzyme crucial for the viral life cycle.[2] This guide delves into the precise quantitative measures of this interaction, including inhibition and dissociation constants, and the rates of association and dissociation. Furthermore, it explores the impact of viral mutations on these parameters and outlines the standard experimental protocols for their determination.
Mechanism of Action
Saquinavir is a peptidomimetic competitive inhibitor of HIV-1 protease.[1] The HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes.[3][4] This cleavage is an essential step in the viral maturation process, leading to the formation of infectious virions. Saquinavir mimics the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site.[5] This binding event blocks the catalytic activity of the protease, resulting in the production of immature, non-infectious viral particles.[2][6]
Binding Affinity of Saquinavir
The binding affinity of an inhibitor to its target is a critical determinant of its potency. It is commonly quantified by the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).
-
Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and thus a more potent inhibitor.
-
Kd (Dissociation Constant): Measures the equilibrium between the ligand-protein complex and its dissociated components. It is a direct measure of binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinity values for Saquinavir against wild-type (WT) HIV-1 protease.
| Parameter | Value | Cell/Assay Type | Reference |
| Ki | 0.12 nM | Recombinant HIV-1 Protease | [3][6] |
| IC50 | 0.5 - 6.0 nM | HIV-1 infected JM cells | [7] |
| IC50 | 0.9 - 2.5 nM | Direct antiviral activity against HIV-1 | [8] |
| IC50 | 2.5 nM | HIV-1 infected JM cells | [7] |
| IC50 | 2.7 µM | HIV-1 replication in JM cell line | [9] |
| EC50 | 13.54 µM | HIV-1BaL in penile explants | [9] |
Binding Kinetics of Saquinavir
While binding affinity describes the equilibrium state of an interaction, binding kinetics provides insight into the rate at which this equilibrium is achieved. The key kinetic parameters are:
-
kon (Association Rate Constant): The rate at which the inhibitor binds to the enzyme.
-
koff (Dissociation Rate Constant): The rate at which the inhibitor dissociates from the enzyme-inhibitor complex.
-
Residence Time (1/koff): The average duration for which an inhibitor remains bound to its target. A longer residence time can contribute to sustained pharmacological activity.
Quantitative Binding Kinetics Data
The kinetic parameters for Saquinavir's interaction with wild-type HIV-1 protease have been determined, often using techniques like Surface Plasmon Resonance (SPR).
| Parameter | Value | Protease Type | Reference |
| kon (M-1s-1) | 2 to 4 x 107 | Wild-Type | [10] |
| koff (s-1) | 0.0014 | Wild-Type | [10] |
Impact of Resistance Mutations
A significant challenge in HIV therapy is the emergence of drug-resistant viral strains due to mutations in the protease enzyme. These mutations can alter the structure of the active site, thereby reducing the binding affinity and efficacy of inhibitors like Saquinavir. The most common mutations associated with Saquinavir resistance are G48V and L90M.[5][11]
Effect of Mutations on Binding Affinity and Kinetics
The following tables summarize the impact of key resistance mutations on Saquinavir's binding parameters.
Table 5.1.1: Change in Inhibition Constant (Ki) due to Mutations
| Mutation | Fold Increase in Ki (Decrease in Affinity) | Reference |
| G48V | 13.5-fold | [5][12] |
| L90M | 3-fold | [5][12] |
| G48V/L90M | 419-fold | [5][12] |
Table 5.1.2: Change in Dissociation Rate (koff) due to Mutations
| Protease Type | koff (s-1) | Fold Increase in koff | Reference |
| Wild-Type | 0.0014 | - | [10] |
| L90M | 0.019 | ~13.6 | [10] |
| G48V | 0.128 | ~91.4 | [10] |
| G48V/L90M | 0.54 | ~385.7 | [10] |
These data indicate that resistance mutations primarily increase the dissociation rate constant (koff), leading to a shorter residence time of Saquinavir in the active site and consequently, a significant decrease in binding affinity.[10]
Experimental Protocols
The determination of binding affinity and kinetics relies on precise and robust experimental methodologies. The following sections detail the principles and workflows of key techniques used in the characterization of Saquinavir.
Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the catalytic activity of HIV-1 protease on a synthetic substrate.
Methodology:
-
Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate, Saquinavir (or other test inhibitors), and assay buffer.
-
Procedure: a. The HIV-1 protease is pre-incubated with varying concentrations of Saquinavir. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The protease cleaves the substrate, releasing a fluorescent molecule. d. The fluorescence intensity is measured over time using a fluorescence microplate reader.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Instrumentation: An isothermal titration calorimeter, consisting of a sample cell and a reference cell, and a titration syringe.
-
Procedure: a. The sample cell is filled with a solution of HIV-1 protease. b. The reference cell is filled with the same buffer. c. The titration syringe is filled with a solution of Saquinavir. d. Small aliquots of the Saquinavir solution are injected into the sample cell at regular intervals. e. The instrument measures the heat change associated with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of Saquinavir to protease. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data (kon and koff) in addition to affinity data (Kd).
Methodology:
-
Instrumentation: An SPR instrument with a sensor chip.
-
Procedure: a. HIV-1 protease (the ligand) is immobilized on the surface of the sensor chip. b. A solution containing Saquinavir (the analyte) is flowed over the sensor surface (association phase). c. The binding of Saquinavir to the immobilized protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. d. Buffer is then flowed over the surface to allow for the dissociation of the complex (dissociation phase).
-
Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed. The association phase is used to calculate kon, and the dissociation phase is used to calculate koff. The dissociation constant (Kd) is then calculated as koff/kon.
Conclusion
This compound exhibits potent inhibition of HIV-1 protease through high-affinity binding to the enzyme's active site. This guide has provided a detailed quantitative summary of its binding affinity and kinetics, demonstrating its strong interaction with the wild-type enzyme. However, the emergence of resistance mutations, particularly G48V and L90M, significantly compromises this interaction, primarily by increasing the rate of dissociation. A thorough understanding of these molecular interactions, facilitated by the experimental techniques detailed herein, is crucial for the ongoing development of next-generation protease inhibitors capable of overcoming drug resistance and improving therapeutic outcomes for individuals living with HIV.
References
- 1. Saquinavir. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saquinavir - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Saquinavir Resistance in the G48V HIV-1 Protease: Quantum Calculations and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Protease Inhibitor this compound - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. cellagentech.com [cellagentech.com]
- 8. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human immunodeficiency virus. Mutations in the viral protease that confer resistance to saquinavir increase the dissociation rate constant of the protease-saquinavir complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saquinavir mesylate is a potent protease inhibitor used in the treatment of HIV infection. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions: A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry ODS C18 (4.6 x 150mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.03M Potassium Dihydrogen Phosphate (pH 3.2 with orthophosphoric acid) (50:50 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Detection Wavelength | 235 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase: Accurately weigh and dissolve the required amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 0.03 M. Adjust the pH of the buffer to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication before use.
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions ranging from 10 to 50 µg/mL by diluting with the mobile phase.[3][4]
Sample Preparation: For the assay of a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of saquinavir to a 10 mL volumetric flask. Add about 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
System Suitability: System suitability was evaluated by injecting six replicate injections of the 100 µg/mL standard solution. The acceptance criteria for system suitability parameters are presented in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity: The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound indicates the specificity of the method.
Linearity: The linearity of the method was determined by analyzing a series of this compound standard solutions at five different concentration levels ranging from 10 to 50 µg/mL.[3][4] A calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | (Hypothetical Data) |
| 20 | (Hypothetical Data) |
| 30 | (Hypothetical Data) |
| 40 | (Hypothetical Data) |
| 50 | (Hypothetical Data) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy: The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was spiked into the placebo preparation. The percentage recovery was calculated.
Table 4: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | ≤ 2.0% |
| 100% | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | ≤ 2.0% |
| 120% | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | ≤ 2.0% |
Precision: Precision was determined by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the 100% test concentration on the same day. Intermediate precision was evaluated by analyzing the same sample on three different days.
Table 5: Precision Data
| Precision | Parameter | Acceptance Criteria |
| Repeatability (Intra-day) | % RSD of Peak Areas | ≤ 2.0% |
| Intermediate Precision (Inter-day) | % RSD of Peak Areas | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | (Hypothetical Data) |
| Limit of Quantitation (LOQ) | (Hypothetical Data) |
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The effect of these changes on the system suitability parameters was observed.
Table 7: Robustness Data
| Parameter Varied | Variation | System Suitability Parameter | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | % RSD of Peak Areas | ≤ 2.0% |
| Mobile Phase Composition | ± 2% | Tailing Factor | ≤ 2.0 |
| Detection Wavelength | ± 2 nm | Theoretical Plates | ≥ 2000 |
Results and Discussion
The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 3.155 minutes.[3][4] The method was found to be specific, with no interference from excipients. The calibration curve was linear over the concentration range of 10-50 µg/mL with a correlation coefficient (r²) greater than 0.999. The accuracy of the method was confirmed by the high recovery values (98-102%). The precision of the method was excellent, with %RSD values well within the acceptable limits. The LOD and LOQ were found to be low enough for the intended purpose. The method proved to be robust, with no significant changes in the results upon small variations in the chromatographic parameters.
Conclusion
The developed and validated RP-HPLC method is simple, rapid, accurate, precise, and robust for the determination of this compound in bulk and pharmaceutical dosage forms. The method can be successfully applied for routine quality control analysis.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquinavir Mesylate is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the HIV protease, Saquinavir prevents the cleavage of viral polyprotein precursors into functional proteins necessary for producing mature, infectious virions.[1][3] This mechanism of action makes it a key therapeutic agent in the management of HIV/AIDS.[4] This document provides detailed protocols for a cell-based assay to screen the antiviral activity of this compound and to assess its cytotoxicity, which are crucial steps in preclinical drug development.
Mechanism of Action
Saquinavir is a peptidomimetic inhibitor that mimics the Phe-Pro peptide bond, a natural substrate for HIV protease.[4] Its high affinity for the enzyme's active site leads to competitive inhibition, preventing the processing of the Gag and Gag-Pol polyproteins.[1][4] This disruption of the viral maturation process results in the production of non-infectious viral particles.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against HIV. These values can vary depending on the cell line, virus strain, and experimental conditions.
| Parameter | Virus Isolate | Cell Line | Value (nM) | Reference |
| IC50 | HIV-1 | Lymphoblastoid and monocytic cell lines | 1 - 30 | [3][6] |
| IC90 | HIV-1 | Lymphoblastoid and monocytic cell lines | 5 - 80 | [3][6] |
| IC50 | HIV-1 RF | MT4 cells (in 40% human serum) | 37.7 ± 5 | [6][7] |
| IC50 | HIV-1 clades A-H | Cell culture | 0.9 - 2.5 | [3][8] |
| IC50 | HIV-2 | Cell culture | 0.25 - 14.6 | [3][6] |
| IC90 | HIV-2 | Cell culture | 4.65 - 28.6 | [3][6] |
| EC50 | HIV-1 | Not Specified | 2.4 - 9.1 | [9] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. IC90 (90% inhibitory concentration) is the concentration required for 90% inhibition. EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
| Parameter | Cell Line | Value (µM) | Reference |
| CC50 | HeLa | 19 (at 96h) | [10] |
| CC50 | Various cancer cell lines | 6 - 9.6 | [10] |
CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells in a given time period.
Experimental Protocols
I. Antiviral Activity Assay (HIV-1 p24 Antigen Reduction Assay)
This protocol is designed to determine the concentration at which this compound inhibits HIV-1 replication by 50% (IC50). The readout is the level of p24, a viral core protein, in the cell culture supernatant.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM)
-
HIV-1 stock (e.g., HIV-1IIIB)
-
This compound
-
Complete RPMI-1640 medium (with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-2 for PBMCs)
-
96-well cell culture plates
-
Phytohemagglutinin (PHA) (for PBMC stimulation)
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
For PBMCs, isolate cells from healthy donor blood and stimulate with PHA for 2-3 days.
-
For cell lines, ensure cells are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as a virus control and wells with no virus as a cell control.
-
Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After 4-7 days of incubation, carefully collect the cell culture supernatant.[11]
-
Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
II. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Materials:
-
Host cell line used in the antiviral assay
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at the same density as in the antiviral assay in 100 µL of complete medium.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with no drug as a cell viability control.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration of this compound compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
-
III. Selectivity Index Calculation
The selectivity index (SI) is a measure of the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the IC50. A higher SI value indicates a more favorable safety profile.
SI = CC50 / IC50
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antiviral and cytotoxicity screening.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Saquinavir - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 10. mdpi.com [mdpi.com]
- 11. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Saquinavir Mesylate in a humanized Severe Combined Immunodeficient (SCID) mouse model of Human Immunodeficiency Virus (HIV) infection. Detailed protocols for key experiments are provided to facilitate the replication and adaptation of these studies for preclinical drug development.
Introduction
Saquinavir is a potent inhibitor of the HIV protease, an enzyme essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral replication.[1][2][3] By binding to the active site of the protease, Saquinavir prevents the maturation of the virus, resulting in the production of non-infectious viral particles.[1][2][3] The thy/liv-SCID-hu mouse model offers a robust in vivo system to evaluate the efficacy of antiretroviral drugs in a human lymphoid tissue environment. This model is created by implanting human fetal thymus and liver tissues under the kidney capsule of SCID mice, which leads to the development of a conjoint organ populated with human T cells, a primary target for HIV infection.
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound in treating both established and acute HIV-1 infection in thy/liv-SCID-hu mice.
Table 1: Efficacy of this compound in an Established HIV-1 Infection Model
| Treatment Group | Tissue | Mean HIV-1 p24 Antigen (pg/10^6 cells) | Mean HIV-1 RNA Copies (per 10^6 cells) |
| Untreated | Implant | 1,400 | 250,000 |
| Saquinavir-Treated | Implant | 250 | 25,000 |
| Untreated | Spleen | 125 | 25,000 |
| Saquinavir-Treated | Spleen | 25 | < 2,500 |
Data synthesized from studies on thy/liv-SCID-hu mice with established HIV infection treated for one month.
Table 2: Efficacy of this compound in an Acute HIV-1 Infection Model
| Treatment Group | Tissue | Mean HIV-1 p24 Antigen (pg/10^6 cells) |
| Untreated | Implant | 1,200 |
| Saquinavir-Treated | Implant | 150 |
| Untreated | Spleen | 100 |
| Saquinavir-Treated | Spleen | < 25 |
Data synthesized from studies where thy/liv-SCID-hu mice were treated with Saquinavir immediately after HIV inoculation.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for assessing Saquinavir efficacy in thy/liv-SCID-hu mice.
Diagram 2: Saquinavir Mechanism of Action in HIV-1 Replication
Caption: Saquinavir inhibits HIV protease, halting viral maturation.
Experimental Protocols
Construction of thy/liv-SCID-hu Mouse Model
This protocol is adapted from established methods for creating humanized mouse models.[4][5][6]
-
Animals: Homozygous C.B-17 scid/scid (SCID) mice, 6-8 weeks of age.
-
Procedure:
-
Anesthetize mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgically expose the kidney.
-
Under the kidney capsule, implant 1-2 mm fragments of human fetal thymus and liver tissues obtained from a single donor.
-
Suture the incision and allow the mice to recover.
-
House the mice in a pathogen-free barrier facility for 12-20 weeks to allow for the growth and fusion of the tissues into a conjoint "Thy/Liv" organ.
-
Prior to infection, confirm successful engraftment by palpation or imaging.
-
Preparation and Administration of this compound
-
Preparation:
-
This compound can be formulated for oral administration. While the original study does not specify the vehicle, a common approach is to prepare a suspension in an appropriate vehicle like corn oil or a nanoemulsion for improved bioavailability.[7][8]
-
For a corn oil suspension, dissolve this compound powder in a minimal amount of DMSO and then suspend this solution in corn oil to the desired final concentration.[7]
-
The dosage used in the primary efficacy studies was 1,000 mg/kg/day, administered in two divided doses.
-
-
Administration:
-
Administer the prepared this compound suspension to the mice via oral gavage.
-
For a 20g mouse, a typical gavage volume is 100-200 µL.
-
Treatment should be administered twice daily to maintain therapeutic drug levels.
-
HIV-1 Infection of thy/liv-SCID-hu Mice
-
Procedure:
-
Anesthetize the engrafted mice.
-
Surgically re-expose the kidney bearing the Thy/Liv implant.
-
Using a fine-gauge needle, perform a direct injection of 50 µL of a stock HIV-1 solution (e.g., NL4-3 strain) containing 500-2,000 TCID₅₀ (50% tissue culture infectious dose) into the implant.[5][6]
-
Suture the incision and monitor the mice for recovery.
-
Quantification of Viral Load: HIV-1 p24 Antigen ELISA
This protocol is a generalized procedure for detecting p24 antigen in tissue homogenates.[9][10][11]
-
Sample Preparation:
-
Harvest the Thy/Liv implant and spleen tissues at the experimental endpoint.
-
Homogenize the tissues in a lysis buffer (e.g., containing 0.5% Triton X-100) to release viral proteins.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant for normalization.
-
-
ELISA Procedure:
-
Use a commercial HIV-1 p24 Antigen Capture Assay kit.
-
Coat a 96-well plate with a capture antibody (monoclonal anti-p24).
-
Add prepared tissue lysates and p24 standards to the wells and incubate to allow p24 antigen to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a biotinylated detector antibody (polyclonal or monoclonal anti-p24) and incubate.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p24 in the samples based on the standard curve and normalize to the total protein content (e.g., pg of p24 per 10^6 cells or per mg of tissue).
-
Quantification of Viral Load: Quantitative PCR (qPCR) for HIV-1 RNA
This protocol outlines the general steps for quantifying viral RNA from tissue.[12][13][14]
-
RNA Extraction:
-
Homogenize the Thy/Liv implant and spleen tissues in a suitable RNA lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a commercial RNA isolation kit or a standard phenol-chloroform extraction method.
-
Treat the extracted RNA with DNase I to remove any contaminating proviral DNA.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and HIV-specific primers.
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific TaqMan probe, and primers targeting a conserved region of the HIV genome (e.g., gag or LTR).
-
Perform the real-time PCR amplification. The fluorescence intensity is measured at each cycle, which is proportional to the amount of amplified DNA.
-
Quantify the initial number of HIV-1 RNA copies by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from known quantities of an HIV RNA standard.
-
Normalize the results to the amount of input RNA or to the expression of a housekeeping gene.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Saquinavir - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Validation of the SCID-hu Thy/Liv Mouse Model with Four Classes of Licensed Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Improved Oral Bioavailability and Brain Transport of Saquinavir Upon Administration in Novel Nanoemulsion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.hillgene.com [en.hillgene.com]
- 12. Competitive polymerase chain reaction assay for quantitation of HIV-1 DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dna-technology.com [dna-technology.com]
- 14. HIV-1 RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Saquinavir - Wikipedia [en.wikipedia.org]
- 7. axilscientific.com [axilscientific.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saquinavir, initially an FDA-approved HIV protease inhibitor, is gaining significant attention for its potential as a repurposed anti-cancer agent.[1][2][3] Its antitumor activities have been observed in various cancer types, including those associated with viral infections like Human Papillomavirus (HPV).[1][4] Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment, leading to a high failure rate of drug candidates in clinical trials.[5][6] Three-dimensional (3D) spheroid culture models bridge this gap by mimicking the cell-cell interactions, nutrient gradients, and hypoxic core characteristic of in vivo tumors, thus offering a more physiologically relevant platform for drug screening.[4][5][7] This document outlines the application of Saquinavir Mesylate in cancer research using spheroid models, summarizing key data and providing detailed experimental protocols.
Mechanism of Action
The anti-cancer effects of Saquinavir are multifactorial. Unlike its targeted function against HIV protease, in cancer cells, Saquinavir acts on several key cellular pathways. A primary mechanism is the inhibition of the 20S and 26S proteasome.[8][9][10] This inhibition prevents the degradation of critical regulatory proteins, including the tumor suppressor p53 and IκBα, the natural inhibitor of NF-κB.[8][11] The resulting stabilization of IκBα sequesters the transcription factor NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of anti-apoptotic and pro-proliferative genes.[8][11] Furthermore, Saquinavir has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][9][12] Collectively, these actions lead to the induction of apoptosis, reduction of cell proliferation, and sensitization of tumor cells to radiation.[1][8][11]
Caption: Proposed anticancer mechanism of Saquinavir.
Data Presentation: Efficacy of Saquinavir
Quantitative studies demonstrate Saquinavir's effectiveness in both 3D spheroid and 2D monolayer cultures. In an ex-vivo model using spheroids derived from anal tumors of HPV-transgenic mice, a 24-hour treatment with 15 µM Saquinavir resulted in a statistically significant reduction in spheroid growth compared to controls.[4] While direct IC50 values in spheroid models are not widely published, data from 2D cell lines provide a baseline for its cytotoxic potential across various cancer types.
Table 1: Effect of Saquinavir on Anal Cancer Spheroid Growth
| Treatment Group | N (spheroids) | Mean Outcome | P-value (vs. No Treatment) | P-value (vs. Vehicle) | Reference |
|---|---|---|---|---|---|
| No Treatment | 119 | Increase in diameter | - | - | [4] |
| Vehicle (DMSO) | 126 | Increase in diameter | - | - | [4] |
| 15 µM Saquinavir | 151 | % Reduction in diameter | < 0.0001 | 0.002 |[4] |
Table 2: Cytotoxicity (IC50) of Saquinavir in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 19 | 96 | [1][3] |
| PC-3 | Prostate Cancer | 10 | Not Specified | [8][11] |
| DU-145 | Prostate Cancer | 10 | Not Specified | [8][11] |
| Neuroblastoma | Neuroblastoma | 3.8 | 72 |[3] |
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids from Cell Lines
This protocol describes a common scaffold-free method for generating uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Culture: Culture cancer cells in a T-75 flask to 80-90% confluency under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Harvest: Wash cells with PBS, then add Trypsin-EDTA and incubate to detach cells. Neutralize trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells to determine cell density and viability.
-
Seeding: Adjust the cell suspension concentration to a predetermined optimal seeding density (typically 1,000-10,000 cells per well, requires optimization).
-
Plating: Add 100-200 µL of the cell suspension to each well of a ULA 96-well plate.
-
Incubation: Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well. Incubate the plate under standard conditions.
-
Spheroid Formation: Monitor spheroid formation daily. Compact spheroids typically form within 2-4 days.
Caption: Workflow for generating spheroids from cell lines.
Protocol 2: Saquinavir Treatment and Spheroid Growth Analysis
This protocol is adapted from the study on anal cancer spheroids.[4]
Materials:
-
Mature tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Complete cell culture medium
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Prepare Treatment Media: Prepare serial dilutions of Saquinavir in complete medium to achieve the desired final concentrations (e.g., 15 µM).[4] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest Saquinavir dose.
-
Baseline Imaging (Time 0): Using an inverted microscope, capture brightfield images of each spheroid immediately before treatment. Ensure the entire spheroid is in focus.
-
Treatment Administration: Carefully remove approximately half of the old medium from each well and replace it with an equal volume of the prepared treatment or control media.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).[4]
-
Final Imaging (e.g., Time 24h): After the incubation period, capture a second set of images of the same spheroids.
-
Data Analysis:
-
Open the images in ImageJ or similar software.
-
Measure the diameter of each spheroid at both the 0h and 24h time points. For non-circular spheroids, measure the major and minor axes and calculate the average.
-
Calculate the percent change in spheroid diameter or volume for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of any observed differences between treatment groups.[4]
-
Caption: Workflow for Saquinavir treatment and growth analysis.
Protocol 3: Assessment of Cell Viability in Spheroids
Standard 2D viability assays (like MTT) can be unreliable for spheroids due to poor dye penetration. Assays that measure ATP levels, such as the CellTiter-Glo® 3D Assay, are recommended.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate (if spheroids are in a clear plate)
-
Luminometer
Methodology:
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: If using a clear-bottom plate, transfer the contents to an opaque-walled plate to prevent signal crosstalk. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Express the viability of treated groups as a percentage relative to the vehicle-treated control group.
Conclusion
This compound demonstrates significant anti-cancer activity in 3D spheroid models, primarily by inhibiting the proteasome and Akt signaling pathways.[1][4][8] Spheroid cultures provide a robust and physiologically relevant platform for evaluating the efficacy of repurposed drugs like Saquinavir. The protocols and data presented here offer a foundational framework for researchers to explore the therapeutic potential of Saquinavir in solid tumors. Future studies should focus on long-term treatment effects, combination therapies, and the use of more complex co-culture spheroid models incorporating stromal and immune cells.
References
- 1. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Use of the Protease Inhibitor, Saquinavir, to Treat Anal Cancer Spheroids Derived from HPV Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DSpace [repository.aus.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Repurposing Alone and in Combination of the Antiviral Saquinavir with 5-Fluorouracil in Prostate and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The human immunodeficiency virus (HIV)-1 protease inhibitor saquinavir inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The HIV-protease inhibitor saquinavir reduces proliferation, invasion and clonogenicity in cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saquinavir, an HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Monitoring its plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Saquinavir in human plasma. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Principle
The method involves the extraction of Saquinavir and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Saquinavir Mesylate reference standard (purity ≥99%)
-
Indinavir (Internal Standard, IS) (purity ≥99%)[1]
-
HPLC-grade acetonitrile and methanol
-
Formic acid (analytical grade)[1]
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Saquinavir and Indinavir (IS) by dissolving the accurately weighed compounds in methanol.[1][2]
-
Working Standard Solutions: Prepare serial dilutions of the Saquinavir stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve might range from 2 ng/mL to 2000 ng/mL. QC samples should be prepared at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Indinavir internal standard working solution (e.g., 1 µg/mL in 70% methanol).[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4][5]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, hold for 0.5 min, ramp to 5% A over 2.5 min, hold for 1 min, return to 95% A over 0.5 min, and equilibrate for 1.5 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Saquinavir | 671.3 | 570.3 | 200 | 15 |
| Indinavir (IS) | 614.3 | 421.2 | 200 | 15 |
Note: The specific m/z values for precursor and product ions for Saquinavir can vary slightly between instruments and experimental conditions (e.g., 671.1 -> 570.2[3], 671.6 -> 570.2[4][5]).
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 3: Pharmacokinetic Parameters of Saquinavir in Human Plasma (Example Data)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 230 ± 148 | [6] |
| Tmax (h) | 3 (median) | [6] |
| Cmin (ng/mL) | 38 ± 30 | [6] |
| AUC (0-8h) (ng·h/mL) | 983 ± 679 | [6] |
Note: Pharmacokinetic parameters can vary significantly between individuals and with different co-administered drugs.[6]
Visualizations
Caption: Experimental workflow for Saquinavir quantification in plasma.
Caption: Logical relationship of the analytical method for Saquinavir.
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Saquinavir in human plasma. The simple protein precipitation extraction procedure and the short chromatographic run time allow for high-throughput analysis, making it well-suited for clinical and research laboratories involved in the therapeutic monitoring of Saquinavir.
References
- 1. ijcrr.com [ijcrr.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 6. Pharmacokinetic variability and strategy for therapeutic drug monitoring of saquinavir (SQV) in HIV-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Saquinavir Mesylate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
This compound is a white to off-white, very fine powder with a reported aqueous solubility of 2.22 mg/mL at 25°C[1][2][3]. However, its solubility is pH-dependent and can be significantly lower at neutral pH[4]. Due to this poor solubility and extensive first-pass metabolism, its oral bioavailability is very low, approximately 4%[5][6].
Q2: How should I prepare a stock solution of this compound?
For experimental purposes, this compound is typically dissolved in an organic solvent.
-
Dimethyl sulfoxide (DMSO) is a common choice, with solubility reported up to 50 mg/mL [7][8]. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[7].
-
It is generally considered insoluble in water and ethanol for preparing concentrated stock solutions[7].
-
For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month[7].
Q3: What are the primary strategies to improve the aqueous solubility of this compound for experiments?
Several techniques can be employed, ranging from simple co-solvent systems to more advanced formulation strategies. The main approaches include:
-
Co-solvency: Adding a water-miscible solvent in which the drug is highly soluble.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a solid carrier matrix to improve the dissolution rate.
-
Nanoparticle Formulations: Reducing particle size to the nanometer range to increase surface area and dissolution velocity. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles[9][10].
-
Lipid-Based Formulations: Employing systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to improve both solubility and absorption[11].
Q4: Why is my this compound precipitating when I dilute it into my aqueous experimental medium?
This is a common issue known as "crashing out." It occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the final concentration of this compound exceeds its maximum solubility in that medium. The organic solvent disperses, leaving the poorly soluble drug to precipitate. This is particularly problematic in biorelevant media, where components can induce precipitation[12].
Troubleshooting Guide
Issue 1: Drug Precipitates Upon Dilution in Aqueous Buffer
-
Problem: After diluting a DMSO stock into cell culture media or a phosphate buffer, a visible precipitate forms, leading to inaccurate drug concentration and unreliable experimental results.
-
Root Cause: The final concentration of this compound is above its solubility limit in the final aqueous medium.
-
Solutions:
-
Reduce Final Concentration: If experimentally viable, lower the target concentration of this compound.
-
Use a Co-Solvent System: For in vivo studies, a common formulation is a mixture of DMSO, PEG300, and Tween-80, which is then diluted in saline or water[7][13]. This maintains solubility upon dilution.
-
Incorporate Solubilizing Excipients: Adding excipients like polyethylene glycol (PEG) 1000 or hydroxypropyl-β-cyclodextrin (HP-β-CD) to the final aqueous medium can prevent precipitation and maintain drug availability[12].
-
Issue 2: Inconsistent or Poor Results in Cell-Based Assays
-
Problem: High variability between replicate wells or experiments, or lower-than-expected drug efficacy.
-
Root Cause: Poor solubility leads to non-uniform drug concentration. The drug may exist as microscopic precipitates, not fully available to interact with the cells.
-
Solutions:
-
Visual Confirmation: Before adding to cells, carefully inspect the final drug dilution for any signs of cloudiness or precipitate.
-
Pre-complex with Cyclodextrin: Prepare an inclusion complex of Saquinavir with HP-β-CD. This complex is more water-soluble and can be directly dissolved in the aqueous medium. Studies show this can increase apparent solubility by up to 400-fold[14].
-
Vehicle Control: Always include a "vehicle control" in your experiments. This is a control group treated with the same final concentration of the solvent (e.g., DMSO) and any other excipients used to dissolve the drug, but without the drug itself. This helps to isolate the effect of the drug from any effects of the solvent system.
-
Quantitative Data on this compound Solubility
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility | Reference(s) |
|---|---|---|
| Water (25°C) | 2.22 mg/mL | [1][2][3] |
| DMSO | ≥50 mg/mL | [7][8] |
| Ethanol | Insoluble |[7] |
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Carrier/Method | Improvement Factor | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~400-fold increase in apparent solubility | Simple preparation, significant solubility enhancement. | [14] |
| Nanosuspension | High-pressure homogenization | ~4-fold increase in saturation solubility | Increased surface area, improved dissolution rate. | [9] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | High entrapment efficiency (~79%) | Good for oral bioavailability enhancement. | [9] |
| Polymeric Nanoparticles | PLGA (nanoprecipitation) | High drug entrapment (~98%) | Provides controlled and prolonged release. | [10][15] |
| Solid Dispersion | Gelucire® 44/14 or PEG 4000 | Enhanced dissolution rate | Simple manufacturing (melting method). | [16] |
| SNEDDS | Clove oil, Labrasol, Transcutol | High drug loading capacity | Improves solubility and membrane permeability. |[11] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method, which has been shown to improve the dissolution rate by decreasing drug crystallinity[17].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Ethanol/Water (50:50 v/v) solution
-
Vacuum oven or desiccator
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the powders in a mortar and lightly mix with a pestle.
-
Slowly add a small volume of the ethanol/water solution to the powder mixture to form a thick, consistent paste.
-
Knead the paste vigorously using the pestle for 45-60 minutes.
-
Scrape the resulting mass from the mortar and spread it thinly on a glass tray.
-
Dry the mass in a vacuum oven at 40°C until a constant weight is achieved, or in a desiccator under vacuum.
-
Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve.
-
The resulting powder can be directly dissolved in an aqueous medium for experiments.
Caption: Experimental workflow for preparing a Saquinavir-cyclodextrin complex.
Protocol 2: Preparation of this compound Solid Dispersion
This protocol uses the melting method to disperse the drug within a hydrophilic carrier, which can enhance its dissolution rate[16].
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 4000 or Gelucire® 44/14 (Carrier)
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Ice bath
Procedure:
-
Select a drug-to-carrier weight ratio (e.g., 1:5 or 1:10).
-
Place the carrier (PEG 4000 or Gelucire® 44/14) in a glass beaker and heat it on a hot plate to just above its melting point while stirring.
-
Once the carrier is completely molten, slowly add the accurately weighed this compound powder while continuously stirring to ensure a homogenous dispersion.
-
Continue stirring the molten mixture for 5-10 minutes until a clear, uniform liquid is obtained.
-
Remove the beaker from the hot plate and immediately place it in an ice bath to induce rapid solidification.
-
Once completely solidified, scrape the solid dispersion from the beaker.
-
Pulverize the solid mass into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture uptake.
Signaling Pathway and Logic Diagrams
Mechanism of Action: HIV Protease Inhibition
Saquinavir's primary mechanism of action is the potent and specific inhibition of the HIV protease enzyme[18][19]. This enzyme is critical for the viral life cycle, as it cleaves large viral polyproteins into smaller, functional proteins required for the assembly of new, mature virions. By blocking this step, Saquinavir prevents the formation of infectious viral particles[3][20].
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Invirase (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. jwatch.org [jwatch.org]
- 6. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 9. Solid lipid nanoparticles and nanosuspension formulation of Saquinavir: preparation, characterization, pharmacokinetics and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saquinavir nanoparticle formulation via nanoprecipitation method [wisdomlib.org]
- 11. Development Of this compound Nanoemulsion-Loaded Transdermal Films: Two-Step Optimization Of Permeation Parameters, Characterization, And Ex Vivo And In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early identification of availability issues for poorly water-soluble microbicide candidates in biorelevant media: a case study with saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Combined hydroxypropyl-beta-cyclodextrin and poly(alkylcyanoacrylate) nanoparticles intended for oral administration of saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of this compound? [synapse.patsnap.com]
- 19. Saquinavir - Wikipedia [en.wikipedia.org]
- 20. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Saquinavir Mesylate and its degradation products by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Hydrolysis: Degradation occurs in acidic, basic, and neutral aqueous conditions. Amide hydrolysis is a common mechanism.[1]
-
Oxidation: The molecule can degrade in the presence of oxidizing agents like hydrogen peroxide.[2][3]
-
Photolysis: Exposure to UV and fluorescent light can lead to degradation.[1][2]
Q2: What type of HPLC column is typically used for this analysis?
A reversed-phase C18 column is most commonly used for the separation of Saquinavir and its degradation products.[2][3] Specific examples include Vydac (C18) monomeric (250mm × 4.6mm, 5 µm particle size) and Waters C18 columns.[2][3] Other stationary phases like CSH-Phenyl Hexyl have also been successfully employed.[1]
Q3: What are typical mobile phase compositions for Saquinavir analysis?
Mobile phases are generally a mixture of an aqueous buffer and an organic solvent in a gradient or isocratic elution mode. Common components include:
-
Aqueous Phase: Potassium dihydrogen phosphate buffer, ammonium acetate buffer, or water with additives like triethylamine or trifluoroacetic acid.[1][2]
-
Organic Phase: Acetonitrile or methanol are frequently used.[1][2][4]
Q4: What detection wavelength is appropriate for Saquinavir and its degradation products?
A UV detector is typically used, with detection wavelengths generally set between 237 nm and 245 nm.[2][4] A photodiode array (PDA) detector can be beneficial for peak purity analysis.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase.[5] 3. Column contamination or degradation.[5] 4. Secondary interactions with residual silanols on the column. | 1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Flush the column with a strong solvent or replace the column if necessary.[5] 4. Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or pH. 2. Air bubbles in the pump or detector. 3. Leaks in the HPLC system. 4. Column temperature variations. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Purge the pump and ensure all lines are free of air. 3. Check all fittings for leaks and tighten or replace as needed. 4. Use a column oven to maintain a stable temperature. |
| Baseline Noise or Drift | 1. Contaminated or improperly prepared mobile phase.[5] 2. Detector lamp aging. 3. Air bubbles in the detector flow cell. 4. Column bleed. | 1. Use HPLC-grade solvents and freshly prepared, filtered, and degassed mobile phase. 2. Replace the detector lamp if it has exceeded its lifetime. 3. Purge the system to remove air from the detector. 4. Flush the column or use a column with lower bleed characteristics. |
| Extra or Unexpected Peaks | 1. Sample contamination. 2. Carryover from a previous injection. 3. Formation of new degradation products. 4. Ghost peaks from the mobile phase or system. | 1. Prepare fresh samples and use clean vials and solvent. 2. Implement a needle wash step or inject a blank solvent run between samples. 3. Review sample preparation and storage conditions to minimize degradation. 4. Flush the system with a strong solvent and use high-purity mobile phase components. |
| Low Peak Area/Response | 1. Incorrect injection volume. 2. Sample degradation after preparation. 3. Leaks in the injector or flow path. 4. Detector issue. | 1. Ensure the autosampler is calibrated and there are no air bubbles in the syringe. 2. Analyze samples promptly after preparation or store them under appropriate conditions (e.g., refrigerated). 3. Perform a leak test on the injector and fittings. 4. Check detector settings and lamp performance. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 3 hours | 75°C | Significant degradation | [3] |
| Acid Hydrolysis | 1M HCl | 6 hours | 80°C | Significant degradation | [2] |
| Alkaline Hydrolysis | 0.5M NaOH | 3 hours | 75°C | Significant degradation | [3] |
| Oxidative | 3% H₂O₂ | 15 days | Room Temp. | Significant degradation | [3] |
| Oxidative | 3% and 20% H₂O₂ | 6 hours | 80°C | Significant degradation | [2] |
| Thermal | Dry Heat | 72 hours | 75°C | No significant degradation | [3] |
| Photolytic | UV Light (320 nm) | 72 hours | Room Temp. | Degradation observed | [6] |
Table 2: HPLC Method Validation Parameters for this compound.
| Parameter | Result | Reference |
| Linearity Range | 5 - 30 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 1.4 µg/mL | [3] |
| Limit of Quantification (LOQ) | 4.5 µg/mL | [3] |
| Accuracy (% Recovery) | 98.5% - 101.2% | [3] |
| Precision (% RSD) | < 2% | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound [2]
-
Column: Vydac (C18) monomeric (250mm × 4.6mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 237 nm.
-
Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Reflux drug in 0.1M and 1M HCl at 80°C for 6 hours.
-
Alkaline Hydrolysis: Reflux drug in 0.01M and 0.1M NaOH at 80°C for 6 hours.
-
Oxidative Degradation: Reflux drug in 3% and 20% H₂O₂ at 80°C for 6 hours.
-
Thermal Degradation: Expose solid drug to 70°C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light for 7 days.
-
-
Analysis: Withdraw samples at appropriate intervals, neutralize if necessary, dilute, and inject into the HPLC system.
Protocol 2: Isocratic HPLC Method for this compound and Degradation Products [3]
-
Column: Waters C18 column.
-
Mobile Phase: Acetonitrile, water, and triethylamine (80:19.5:0.5 v/v), pH adjusted to 6.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 238 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Reflux 25 mg of sample in 25 mL of 1N HCl at 75°C for 3 hours.
-
Alkaline Hydrolysis: Reflux 25 mg of sample with 0.5 mL of NaOH at 75°C for 3 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ for 15 days.
-
Thermal Degradation: Heat at 75°C for 72 hours.
-
-
Analysis: Neutralize acid and alkali degraded samples, filter, dilute 10 times, and inject.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for forced degradation studies.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in managing Saquinavir Mesylate-induced cytotoxicity in cell line experiments. The information is designed to offer practical solutions to common challenges encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected cytotoxicity results | 1. This compound precipitation: The compound may not be fully dissolved in the culture medium. 2. Inaccurate drug concentration: Errors in serial dilutions or stock solution preparation. 3. Cell line variability: Different cell lines exhibit varying sensitivities to Saquinavir. 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment. | 1. Ensure complete solubilization: this compound is soluble in DMSO at concentrations up to 50 mM[1]. Prepare a high-concentration stock in DMSO and dilute it in culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%). 2. Verify concentrations: Prepare fresh dilutions for each experiment and verify the calculations. 3. Cell line-specific optimization: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line. 4. Regularly test for contamination: Routinely check cell cultures for any signs of contamination. |
| Difficulty dissolving this compound | Low aqueous solubility: this compound has low water solubility, which can lead to precipitation in aqueous culture media[2]. | Use of a stock solution: Dissolve this compound in an appropriate solvent like DMSO to create a concentrated stock solution before diluting it in the culture medium[3]. |
| High background in cytotoxicity assays | 1. Phenol red interference: Phenol red in the culture medium can interfere with colorimetric assays like the MTT assay. 2. Serum interference: Components in fetal bovine serum (FBS) can interact with assay reagents. 3. High cell density: Too many cells can lead to high background signals. | 1. Use phenol red-free medium: For colorimetric assays, use a medium without phenol red. 2. Use serum-free medium during assay: If possible, switch to a serum-free medium during the final steps of the assay. 3. Optimize cell seeding density: Determine the optimal cell number that gives a linear response in your assay. |
| Low signal in apoptosis assays | 1. Incorrect timing: Apoptosis is a dynamic process; the time point of analysis might be too early or too late. 2. Insufficient drug concentration: The concentration of this compound may not be high enough to induce detectable apoptosis. | 1. Perform a time-course experiment: Analyze apoptosis at different time points after treatment to identify the optimal window. 2. Perform a dose-response experiment: Test a range of this compound concentrations to find the effective dose for inducing apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound induces cytotoxicity through multiple mechanisms. Primarily, as an HIV-1 protease inhibitor, it can also inhibit the cellular proteasome in cancer cells[4][5][6]. This inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR)[7][8]. Prolonged ER stress can then lead to apoptosis (programmed cell death)[8]. Additionally, Saquinavir can induce autophagy and oxidative stress, further contributing to cell death[8].
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound has limited aqueous solubility[9]. It is recommended to first dissolve it in a solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM)[1][3]. This stock solution can then be serially diluted to the desired final concentration in the cell culture medium. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| HeLa | Cervical Cancer | 19 µM | 96 hours[7] |
| PC-3 | Prostate Cancer | 20.98 µM | 24 hours[10] |
| PC-3 | Prostate Cancer | 21.71 µM | 48 hours[10] |
| PC-3 | Prostate Cancer | 18.97 µM | 72 hours[10] |
| Various Prostate Cancer Lines | Prostate Cancer | ~10 µM (for proteasome inhibition) | Not Specified[5] |
| Neuroblastoma Cell Lines | Neuroblastoma | 3.8 µM | 72 hours[7] |
| Chronic Myeloid Leukemia (resistant) | Leukemia | 6-9.6 µM | 72 hours[7] |
Q4: Which assays can I use to measure this compound-induced cytotoxicity?
A4: Several assays can be used to quantify cytotoxicity:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria[11][12][13].
-
LDH Release Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells[14][15][16].
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry[17][18].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[13].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between different stages of cell death.
-
Cell Treatment and Collection: Treat cells with this compound as required. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark[19].
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathways and Visualizations
This compound-induced cytotoxicity involves complex signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
Caption: Saquinavir-induced apoptotic signaling pathway.
Caption: Saquinavir-induced ER stress and autophagy.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. This compound | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 2. Development Of this compound Nanoemulsion-Loaded Transdermal Films: Two-Step Optimization Of Permeation Parameters, Characterization, And Ex Vivo And In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The human immunodeficiency virus (HIV)-1 protease inhibitor saquinavir inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The HIV protease inhibitor saquinavir induces endoplasmic reticulum stress, autophagy, and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Repurposing Alone and in Combination of the Antiviral Saquinavir with 5-Fluorouracil in Prostate and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Saquinavir Mesylate in in vitro experiments, with a focus on strategies to minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] Its primary mechanism involves binding to the active site of HIV-1 and HIV-2 proteases, preventing the cleavage of viral polyprotein precursors.[1][3][4] This inhibition results in the formation of immature, non-infectious viral particles.[3][5]
Q2: What are the known off-target effects of this compound in vitro?
A2: At concentrations higher than those required for anti-HIV activity, Saquinavir has been shown to exert several off-target effects, including:
-
Proteasome Inhibition: Saquinavir can inhibit the chymotrypsin-like activity of the 26S and 20S proteasome, leading to an accumulation of ubiquitinated proteins.[1][2][6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: It can induce the unfolded protein response (UPR) by upregulating ER stress markers such as GRP78 and promoting the cleavage of ATF6.[8]
-
Induction of Autophagy: As a consequence of ER stress, Saquinavir can induce autophagy, a cellular degradation and recycling process.[8]
-
Inhibition of AKT Signaling: Saquinavir has been shown to decrease the phosphorylation of AKT, a key protein in cell survival and proliferation pathways.[9][10]
-
Modulation of Inflammatory Pathways: It can inhibit TLR4 signaling, thereby affecting inflammatory responses.[11][12][13]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: The key to differentiating between on-target and off-target effects is the concentration of this compound used. The anti-HIV (on-target) effects occur at nanomolar (nM) concentrations, while the off-target effects are typically observed at micromolar (µM) concentrations.[3][14] Running parallel experiments with a concentration range spanning both nM and µM levels is crucial.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of Saquinavir.
-
Possible Cause 1: Off-target effects. Even at low µM concentrations, Saquinavir can induce apoptosis through pathways like ER stress and proteasome inhibition.[1][8]
-
Solution: Carefully titrate the Saquinavir concentration to find a window where you observe the desired on-target effect with minimal cytotoxicity. Start from the low nM range. Include a positive control for cytotoxicity to ensure your assay is working correctly.
-
-
Possible Cause 2: Cell line sensitivity. Different cell lines have varying sensitivities to Saquinavir.
-
Solution: Perform a dose-response curve for your specific cell line to determine its IC50 for cytotoxicity. Consider using a less sensitive cell line if feasible for your experimental goals.
-
-
Possible Cause 3: Solvent toxicity. The solvent used to dissolve Saquinavir (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Issue 2: I am trying to study the anti-HIV effects of Saquinavir, but I suspect my results are confounded by proteasome inhibition.
-
Possible Cause: The concentration of Saquinavir used is too high, leading to off-target proteasome inhibition.[1][6][7]
-
Solution 1: Optimize Saquinavir Concentration. Use Saquinavir at concentrations in the low nM range (e.g., 1-100 nM) for anti-HIV studies, as this is where it is most specific for the viral protease.[3][5]
-
Solution 2: Use a specific proteasome inhibitor as a control. Run a parallel experiment with a known proteasome inhibitor (e.g., MG-132) to compare the cellular effects with those of Saquinavir. This will help to distinguish between effects due to HIV protease inhibition and those due to proteasome inhibition.
-
Solution 3: Assess proteasome activity. Directly measure the chymotrypsin-like activity of the proteasome in your cell lysates after treatment with your working concentration of Saquinavir (see Experimental Protocol 1).
-
Issue 3: I am observing increased autophagy in my cells treated with Saquinavir and I want to know if it's a primary effect.
-
Possible Cause: Saquinavir-induced autophagy is often a downstream consequence of ER stress.[8]
-
Solution 1: Investigate ER stress markers. Assess the levels of ER stress markers like GRP78 and cleaved ATF6 via Western blot (see Experimental Protocol 3). If these markers are upregulated, it is likely that the observed autophagy is linked to ER stress.
-
Solution 2: Inhibit ER stress. Use a chemical chaperone (e.g., 4-phenylbutyric acid, 4-PBA) to alleviate ER stress and observe if this reduces the levels of Saquinavir-induced autophagy.
-
Solution 3: Time-course experiment. Perform a time-course experiment to determine the temporal relationship between the induction of ER stress and autophagy. ER stress markers should appear before or concurrently with autophagy markers like LC3-II conversion.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound
| Effect | Target | Effective Concentration Range | Cell Lines/System | Reference(s) |
| On-Target | ||||
| Antiviral Activity | HIV-1/2 Protease | IC50: 1-30 nM | Lymphoblastoid and monocytic cell lines, peripheral blood lymphocytes | [3][4][5] |
| Off-Target | ||||
| Proteasome Inhibition | 26S/20S Proteasome | IC50: ~10 µM (cell extracts) | Prostate cancer cells (LNCaP, DU-145, PC-3) | [1] |
| IC50: ~80 µM (whole cells) | Prostate cancer cells (PC-3, LNCaP) | [15] | ||
| Induction of Apoptosis | Multiple Pathways | 5-20 µM | Prostate cancer, glioblastoma, leukemia, ovarian cancer cells | [1][8] |
| ER Stress Induction | UPR Pathway | 10-20 µM | Ovarian cancer cells | [8] |
| Autophagy Induction | Autophagic Pathway | 10-20 µM | Ovarian cancer cells | [8] |
| Inhibition of AKT Phosphorylation | AKT | 5-25 µM | Head and neck cancer cells (SQ20B) | [9] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol is adapted from studies demonstrating Saquinavir's inhibitory effect on the proteasome.[1][15]
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., buffer containing 50 mM Tris-HCl pH 7.4, 2 mM DTT, 5 mM MgCl2, and 2 mM ATP).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
-
Proteasome Activity Measurement:
-
In a 96-well black plate, add 50 µg of cell lysate per well.
-
Add this compound or a known proteasome inhibitor (e.g., MG-132 at 20 µM as a positive control for inhibition) to the respective wells.
-
Add a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Take readings every 5 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity of Saquinavir-treated samples to the vehicle control.
-
Plot the percentage of proteasome activity against the Saquinavir concentration to determine the IC50.
-
Protocol 2: Immunoblotting for Ubiquitinated Proteins
This protocol is a general method to confirm proteasome inhibition by observing the accumulation of polyubiquitinated proteins.
-
Sample Preparation:
-
Treat cells with this compound (e.g., 20-80 µM) or a proteasome inhibitor (MG-132) for 6-24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto a 4-15% gradient SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A high molecular weight smear indicates the accumulation of polyubiquitinated proteins.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Assessment of ER Stress and Autophagy Markers
This protocol outlines the detection of key markers for ER stress and autophagy via Western blot.
-
Sample Preparation:
-
Treat cells with this compound (e.g., 10-40 µM) for various time points (e.g., 6, 12, 24 hours).
-
Prepare cell lysates as described in Protocol 2.
-
-
Western Blotting for ER Stress Markers:
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Use primary antibodies against GRP78 and ATF6. An increase in the expression of GRP78 and the appearance of the cleaved form of ATF6 indicate ER stress.
-
-
Western Blotting for Autophagy (LC3 Conversion):
-
For autophagy flux, treat cells with Saquinavir in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.
-
Run lysates on a 15% SDS-PAGE gel to resolve LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Transfer to a PVDF membrane.
-
Incubate with a primary antibody against LC3.
-
An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.
-
Visualizations
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Caption: Saquinavir-induced ER stress and autophagy signaling pathway.
Caption: Pathway of Saquinavir-induced proteasome inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Identification of Ubiquitinated Proteins [labome.com]
- 5. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. Immunoblotting Methods for the Study of Protein Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 8. The HIV protease inhibitor saquinavir induces endoplasmic reticulum stress, autophagy, and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of MMP-9 expression by ritonavir or saquinavir is associated with inactivation of the AKT/Fra-1 pathway in cervical intraepithelial neoplasia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 15. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Saquinavir Mesylate resistance mutations and the methodologies for their detection.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a protease inhibitor (PI) used in the treatment of Human Immunodeficiency Virus (HIV) infection. It functions by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins into mature, functional proteins. This inhibition halts the viral replication cycle, reducing viral load.
What causes resistance to this compound?
Resistance to Saquinavir, like other antiretroviral drugs, arises from genetic mutations in the HIV-1 protease gene. These mutations alter the structure of the protease enzyme, reducing the binding affinity of Saquinavir and diminishing its inhibitory effect. Resistance typically develops in a stepwise manner, with the accumulation of primary and secondary (also known as accessory) mutations.[1]
What are the key resistance mutations for Saquinavir?
The primary mutations directly associated with Saquinavir resistance are G48V and L90M, with L90M being the most predominant mutation observed in vivo.[2][3] A number of secondary mutations can further contribute to resistance. The presence of multiple mutations is generally required for a significant loss of virological response.
How is Saquinavir resistance tested?
There are two primary methods for testing HIV drug resistance:
-
Genotypic Assays: These tests identify specific resistance-conferring mutations in the viral genes.[4] This is the preferred method for individuals experiencing issues with their first or second treatment regimens.[5]
-
Phenotypic Assays: These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in a laboratory setting. The result is often expressed as a "fold change" in resistance compared to a wild-type virus.[4] Phenotypic testing is often used for patients with complex treatment histories and suspected extensive resistance, particularly to protease inhibitors.[5]
When should resistance testing be performed?
HIV drug resistance testing is recommended at the following times:
-
At entry into care to guide the selection of an initial antiretroviral therapy (ART) regimen.
-
In cases of virologic failure, where the viral load is not adequately suppressed by the current treatment regimen. Testing is generally recommended if the viral load is above 1,000 copies/mL, though it may be successful at levels as low as 250 copies/mL.[6]
-
Before modifying an ART regimen.[7]
This compound Resistance Mutations
The following table summarizes the key mutations associated with resistance to this compound and their impact.
| Mutation Type | Mutation | Associated Fold Change in Resistance (Approximate) | Notes |
| Major | G48V | 90-fold | A primary mutation strongly associated with Saquinavir resistance.[8] |
| Major | L90M | 3-fold | The most predominant primary resistance mutation observed in vivo.[9] |
| Accessory | M46I | 4.4-fold (alone) | Can increase to ~7-fold with one additional mutation and ~29-fold with two additional mutations.[10][11] |
| Accessory | I54V | 8-fold | Commonly observed during therapy with multiple protease inhibitors.[8] |
| Accessory | I50V | 30-fold | Arises during treatment with other protease inhibitors but also confers resistance to Saquinavir.[8] |
| Accessory | G73S/T/C/A | Minimal | Common non-polymorphic mutations selected by several PIs, including Saquinavir.[12] |
| Accessory | V82A/T/S/F | Varies | Selected by other PIs but can contribute to Saquinavir cross-resistance.[12] |
| Accessory | I84V | Variable | A non-polymorphic mutation selected by multiple PIs.[12] |
| Accessory | L10F/I/V/R/Y | Variable | Common accessory mutations that can reduce PI susceptibility.[12] |
| Accessory | I54M | 3-fold | A mutation observed with multiple PI therapies.[8] |
Experimental Protocols
Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the general steps for determining Saquinavir resistance mutations using Sanger sequencing of the HIV-1 protease gene.
1. Sample Collection and RNA Extraction:
- Collect peripheral blood in EDTA tubes.
- Separate plasma by centrifugation.
- Extract viral RNA from plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
2. Reverse Transcription and Nested PCR:
- Perform reverse transcription of the viral RNA to generate complementary DNA (cDNA) using a reverse transcriptase enzyme and a gene-specific primer.
- Amplify the protease region of the pol gene using a nested PCR approach for increased sensitivity and specificity.
- First Round PCR: Use outer primers to amplify a larger fragment of the protease gene.
- Second Round PCR (Nested): Use inner primers to amplify a smaller, specific fragment within the product of the first round.
3. PCR Product Purification:
- Visualize the nested PCR product on an agarose gel to confirm the correct size.
- Purify the PCR product to remove primers, dNTPs, and other reaction components using a commercial PCR purification kit.
4. Sanger Sequencing:
- Perform cycle sequencing using the purified PCR product as a template, fluorescently labeled dideoxynucleotides (ddNTPs), and a sequencing primer.
- Purify the sequencing products.
- Analyze the sequencing products on an automated capillary electrophoresis sequencer.
5. Data Analysis:
- Assemble and edit the raw sequence data to generate a consensus sequence of the protease gene.
- Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations.
- Interpret the identified mutations using a drug resistance database such as the Stanford University HIV Drug Resistance Database.
Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol describes a common method for assessing Saquinavir susceptibility.
1. Amplification of Patient-Derived Protease Gene:
- Follow steps 1 and 2 from the Genotypic Resistance Assay protocol to amplify the protease gene from patient plasma.
2. Creation of Recombinant Virus:
- Ligate the amplified patient-derived protease gene into a protease-deleted HIV-1 proviral vector that contains a reporter gene (e.g., luciferase).
- Transfect a suitable cell line (e.g., HEK293T cells) with the recombinant vector to produce virus particles.
3. Viral Titer Determination:
- Harvest the supernatant containing the recombinant virus.
- Determine the viral titer (e.g., by measuring p24 antigen concentration).
4. Drug Susceptibility Assay:
- Seed target cells (e.g., TZM-bl cells) in a 96-well plate.
- Prepare serial dilutions of this compound.
- Infect the target cells with a standardized amount of the recombinant virus in the presence of the different drug concentrations.
- Culture the cells for a defined period (e.g., 48 hours).
5. Measurement of Reporter Gene Activity:
- Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).
6. Data Analysis:
- Calculate the drug concentration that inhibits viral replication by 50% (IC50).
- Compare the IC50 of the patient-derived virus to the IC50 of a drug-sensitive wild-type reference virus.
- The result is expressed as the fold change in resistance (IC50 of patient virus / IC50 of reference virus).
Troubleshooting Guides
Genotypic Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product or low yield | - Insufficient viral load in the sample.- Degraded RNA template.- PCR inhibitors present in the sample.- Suboptimal PCR conditions (annealing temperature, extension time).- Incorrect primer design. | - Confirm viral load is >500-1000 copies/mL.- Ensure proper sample handling and storage to prevent RNA degradation.- Re-extract RNA with a method that effectively removes inhibitors.- Optimize PCR cycling parameters.- Verify primer sequences and design new primers if necessary. |
| Non-specific PCR bands | - Annealing temperature is too low.- Primer-dimer formation.- High concentration of primers or template DNA. | - Increase the annealing temperature in increments.- Reduce primer concentration.- Dilute the template DNA. |
| Ambiguous sequencing results (mixed bases) | - Presence of a mixed viral population (quasispecies).- PCR or sequencing artifacts. | - Re-amplify and re-sequence the sample.- If consistently observed, it may represent a true mixed population. Specialized software can help interpret mixtures.[13][14] |
Phenotypic Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low viral titer from transfection | - Poor transfection efficiency.- Issues with the cell line (e.g., contamination, poor health).- Problems with the vector construct. | - Optimize transfection protocol (e.g., DNA concentration, transfection reagent).- Use a fresh, healthy batch of cells.- Verify the integrity and sequence of the vector. |
| High variability in reporter gene readings | - Inconsistent cell seeding.- Pipetting errors during virus or drug addition.- Edge effects in the 96-well plate. | - Ensure uniform cell seeding density.- Use calibrated pipettes and careful technique.- Avoid using the outer wells of the plate or fill them with a mock solution. |
| Discordant genotypic and phenotypic results | - Genotypic assay may detect mutations that have little to no phenotypic effect in the assay system.- Phenotypic assay may not be sensitive enough to detect low levels of resistant variants.- Complex interactions between multiple mutations not fully captured by genotypic interpretation algorithms. | - Review both results in the context of the patient's treatment history.- Consider that genotypic algorithms are predictive, while phenotypic assays are a direct measure of susceptibility.[2] |
Visualizations
Caption: Workflow for Genotypic Resistance Testing.
References
- 1. HIV-1 Genotypic Resistance Patterns Predict Response to Saquinavir–Ritonavir Therapy in Patients in Whom Previous Protease Inhibitor Therapy Had Failed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Drug Resistance Database [hivdb.stanford.edu]
- 3. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Successful HIV drug resistance testing is possible when viral load is low | aidsmap [aidsmap.com]
- 7. PCR Troubleshooting | Bio-Rad [bio-rad.com]
- 8. Effect of Flap Mutations on Structure of HIV-1 Protease and Inhibition by Saquinavir and Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomica.uaslp.mx [genomica.uaslp.mx]
- 11. Drug Resistance Mechanism of M46I-Mutation-Induced Saquinavir Resistance in HIV-1 Protease Using Molecular Dynamics Simulation and Binding Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Sequence Ambiguities of the HIV-1 pol gene as a Method to Identify Recent HIV-1 Infection in Transmitted Drug Resistance Surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ambiguous Nucleotide Calls From Population-based Sequencing of HIV-1 are a Marker for Viral Diversity and the Age of Infection - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saquinavir Mesylate (SQM). The information provided aims to address common challenges encountered during long-term experiments, focusing on enhancing the stability of SQM in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges when working with this compound in solution?
A1: this compound is a BCS Class II drug characterized by low aqueous solubility and stability, which can present significant challenges in long-term experiments. The primary stability issues include:
-
Hydrolytic Degradation: SQM is susceptible to hydrolysis, particularly in alkaline and acidic conditions. Amide hydrolysis is a significant degradation pathway.[1][2]
-
pH Sensitivity: The stability of saquinavir is highly dependent on pH, with optimal stability observed in the acidic range of pH 2-4. Significant degradation occurs in neutral to alkaline environments.
-
Oxidative Degradation: SQM can be degraded by oxidative stress.
-
Photodegradation: Exposure to light can lead to the degradation of SQM.
-
Precipitation: Due to its low aqueous solubility, SQM can precipitate from solutions, especially in cell culture media, leading to inaccurate concentrations and experimental variability.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound due to its high solubility in this solvent.[1][3][4][5] It is important to use anhydrous DMSO to avoid introducing moisture, which can affect the stability of the stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid cytotoxicity.
Q3: How can I improve the stability of this compound in my experimental solutions?
A3: Several strategies can be employed to enhance the stability of SQM in solution for long-term experiments:
-
pH Control: Maintaining the pH of the solution within the optimal range of 2-4 is crucial for minimizing hydrolytic degradation.
-
Use of Antioxidants: The addition of antioxidants, such as sodium ascorbate and citric acid, can protect SQM from oxidative degradation.
-
Complexation with Cyclodextrins: Encapsulating SQM within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility and protect it from degradation.[6]
-
Light Protection: Store stock solutions and experimental setups protected from light to prevent photodegradation.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, refrigeration at 2-8°C is recommended for short-term use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media. | - Low aqueous solubility of SQM.- High final concentration of SQM.- Interaction with media components.- pH of the media is outside the optimal stability range for SQM. | - Prepare a high-concentration stock solution in DMSO and dilute it serially in the cell culture medium to the final desired concentration.- Ensure the final DMSO concentration in the media is non-toxic to the cells (typically <0.5%).- Consider using a formulation with solubility enhancers like hydroxypropyl-β-cyclodextrin.- If possible, adjust the pH of the final working solution towards the acidic range, ensuring it is still compatible with your cell line. |
| Loss of this compound activity over time in long-term experiments. | - Degradation of SQM due to hydrolysis, oxidation, or photolysis. | - Prepare fresh working solutions from a frozen stock solution before each experiment.- Protect experimental setups from light.- Consider adding antioxidants to the working solution if compatible with the experimental design.- Monitor the stability of your working solution under your specific experimental conditions using a stability-indicating method like HPLC. |
| Inconsistent experimental results. | - Inaccurate concentration of SQM due to precipitation or degradation.- Variability in the preparation of working solutions. | - Visually inspect your working solutions for any signs of precipitation before use.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of SQM in your stock and working solutions.- Standardize the protocol for preparing working solutions to ensure consistency. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥5 mg/mL | |
| DMSO | Soluble to 50 mM | [4][5] |
| Ethanol | ≥6.71 mg/mL (with sonication and warming) | [7] |
| Water | 2.22 mg/mL at 25°C | |
| Aqueous Media (pH 6.5) | 73 mg/L | [2] |
| Aqueous Media (pH 7.4) | 36 mg/L | [2] |
Table 2: Degradation of this compound under Forced Stress Conditions
| Stress Condition | Details | Observation | Reference |
| Acidic Hydrolysis | 1N HCl at 75°C for 3 hours | Significant degradation | [6][8] |
| Alkaline Hydrolysis | 0.5N NaOH at 75°C for 3 hours | Significant degradation | [6][8] |
| Oxidative | 3% H₂O₂ for 15 days | Slight degradation | [9] |
| Thermal | 75°C for 72 hours | Stable | [9] |
| Photolytic | UV light (320nm) for 72 hours | Stable | [6] |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution for Long-Term Cell Culture
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Troubleshooting:
-
Precipitation upon dilution in media: To avoid precipitation when preparing working solutions, add the DMSO stock solution to the cell culture media dropwise while gently swirling the media. Do not add the media directly to the concentrated DMSO stock. Ensure the final DMSO concentration is below the cytotoxic level for your cells.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general guideline. Specific parameters may need to be optimized for your equipment and experimental needs.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium acetate, pH adjusted to 5.0 with acetic acid) in a gradient or isocratic elution. A common isocratic ratio is 80:20 (v/v) acetonitrile:buffer.[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve using the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the standard curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
References
- 1. This compound | HIV Protease | Tocris Bioscience [tocris.com]
- 2. Identification of degradation products of this compound by ultra-high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry and its application to quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hiv protease saquinavir hi-res stock photography and images - Alamy [alamy.com]
- 5. This compound | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. The HIV-protease inhibitor saquinavir reduces proliferation, invasion and clonogenicity in cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Saquinavir Mesylate in Caco-2 cell permeability assays.
Troubleshooting Guide
This guide addresses common issues observed during the assessment of this compound permeability using the Caco-2 cell model.
Issue: High Efflux Ratio and Low Apparent Permeability (Papp) in the Apical to Basolateral (A-B) Direction
-
Question: My Caco-2 assay for this compound shows a very high efflux ratio (>2) and a low A-B Papp value. What is the likely cause and how can I confirm it?
Answer: A high efflux ratio for Saquinavir is most commonly due to its role as a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed in Caco-2 cells.[1][2][3] This transporter actively pumps Saquinavir from the basolateral (B) to the apical (A) side, resulting in poor absorptive transport.
To confirm P-gp involvement, you can perform the permeability assay in the presence of a known P-gp inhibitor, such as verapamil, ketoconazole, or ritonavir.[1][2][4] A significant decrease in the efflux ratio and an increase in the A-B Papp value in the presence of the inhibitor would confirm that Saquinavir is a P-gp substrate.
-
Question: What are some strategies to improve the absorptive transport of Saquinavir in the Caco-2 model?
Answer:
-
Co-administration with P-gp Inhibitors: As mentioned, using P-gp inhibitors can block the efflux of Saquinavir and improve its apparent permeability.[1][2][4]
-
Prodrug Approach: Chemical modification of Saquinavir to create prodrugs can be an effective strategy. For example, amino acid conjugates have been shown to enhance the absorptive flux of Saquinavir.[5]
-
Use of Permeability Enhancers: Certain excipients can act as permeability enhancers, but their use requires careful validation to ensure they do not compromise the integrity of the Caco-2 cell monolayer.[6]
-
Issue: Poor Mass Balance and Low Recovery of Saquinavir
-
Question: I am observing low overall recovery of this compound at the end of my Caco-2 assay. What could be the reasons and how can I improve it?
Answer: Low mass balance for lipophilic compounds like Saquinavir can be due to several factors:
-
Non-specific Binding: The compound may be binding to the plasticware of the assay plate.
-
Cellular Sequestration: The compound may accumulate within the Caco-2 cells.
-
Metabolism: Caco-2 cells express some metabolic enzymes, such as CYP3A4, which can metabolize Saquinavir.[4]
To improve recovery, consider the following:
-
Use of Human Plasma: Incorporating human plasma into the assay medium in both the apical and basolateral chambers can improve mass balance for lipophilic compounds by reducing non-specific binding and improving sink conditions.[7]
-
Pre-treatment with Metabolic Inhibitors: If metabolism is suspected, pre-incubating the cells with an appropriate metabolic inhibitor can help to dissect the contribution of metabolism to the poor recovery.
-
Using Low-Binding Plates: Utilizing plates made of materials with low non-specific binding properties can also be beneficial.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical efflux ratio for Saquinavir in a standard Caco-2 assay?
A1: The efflux ratio (Papp B-A / Papp A-B) for Saquinavir in Caco-2 cells is typically high, often reported to be in the range of 25 to 70, indicating significant active efflux.[2][4]
-
Q2: Besides P-gp, are other transporters involved in Saquinavir efflux?
A2: While P-gp is the major efflux transporter for Saquinavir, some studies suggest the involvement of other transporters like Multidrug Resistance-Associated Protein (MRP1) and MRP2.[8]
-
Q3: How can I ensure the integrity of my Caco-2 cell monolayer during the experiment?
A3: Monolayer integrity should be assessed before and after the permeability experiment. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[9][10]
-
Q4: What are the recommended concentrations of P-gp inhibitors to use?
A4: The concentration of inhibitors should be optimized, but common starting points are:
-
Q5: Can grapefruit juice components affect Saquinavir transport in Caco-2 cells?
A5: Yes, certain components of grapefruit juice, such as naringin and 6',7'-dihydroxybergamottin, have been shown to inhibit CYP3A4-mediated metabolism and, to a lesser extent, modulate P-gp mediated transport of Saquinavir.[4]
Quantitative Data Summary
Table 1: Apparent Permeability (Papp) and Efflux Ratio of Saquinavir in Caco-2 Cells
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |
| Saquinavir alone | ~0.08 | ~1.99 | ~25 | [4] |
| Saquinavir + Verapamil | Increased | Decreased | Reduced to ~3.6 | [4] |
| Saquinavir + Ketoconazole | Increased | Decreased | Reduced to ~4.0 | [4] |
| Saquinavir + Ritonavir | Increased | Decreased | Significantly Reduced | [1][2] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Caco-2 Cell Permeability Assay for this compound
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable inserts (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[9][10]
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and within the laboratory's established range before proceeding.[10]
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should typically be ≤1%.
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
-
-
Permeability Measurement (A-B):
-
Add the Saquinavir-containing transport buffer to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Permeability Measurement (B-A):
-
Add the Saquinavir-containing transport buffer to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
Follow the same incubation and sampling procedure as for the A-B direction, collecting samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of Saquinavir in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Protocol 2: Caco-2 Assay with a P-gp Inhibitor
-
Follow the Standard Protocol, but with the following modification:
-
Pre-incubate the Caco-2 cell monolayers with the P-gp inhibitor (e.g., verapamil) in the transport buffer on both the apical and basolateral sides for a specified period (e.g., 30-60 minutes) before adding the Saquinavir solution.
-
The Saquinavir dosing solution should also contain the P-gp inhibitor at the same concentration.
-
Visualizations
Caption: Workflow for Saquinavir Caco-2 Permeability Assay.
Caption: P-gp mediated efflux of Saquinavir in Caco-2 cells.
References
- 1. Modulation of P-glycoprotein function in human lymphocytes and Caco-2 cell monolayers by HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active apical secretory efflux of the HIV protease inhibitors saquinavir and ritonavir in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saquinavir, an HIV protease inhibitor, is transported by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transepithelial transport of prodrugs of the HIV protease inhibitors saquinavir, indinavir, and nelfinavir across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Evidence that Saquinavir Is Transported by Multidrug Resistance-Associated Protein (MRP1) and Canalicular Multispecific Organic Anion Transporter (MRP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Saquinavir Mesylate in the presence of serum proteins.
Frequently Asked Questions (FAQs)
FAQ 1: My IC50 value for Saquinavir is significantly higher than published values. What could be the cause?
A common reason for observing a higher than expected IC50 value for Saquinavir is the presence of serum in your cell culture medium. Saquinavir is highly bound to plasma proteins (~98%), primarily to alpha-1-acid glycoprotein (AAG).[1][2][3][4][5][6][7] This binding sequesters the drug, reducing the unbound, pharmacologically active concentration available to inhibit HIV protease within the cells.
For instance, in the presence of 40% human serum, the mean IC50 of saquinavir against the HIV-1 RF strain in MT4 cells increased approximately fourfold, from a range of 1-30 nM to 37.7 ± 5 nM.[1][8][9]
Troubleshooting Steps:
-
Quantify Serum Concentration: Ensure you are using a consistent and accurately reported concentration of serum (e.g., Fetal Bovine Serum, Human Serum) in your assays.
-
Use Serum-Free or Reduced-Serum Conditions: If your experimental design allows, conduct experiments in serum-free or low-serum medium to establish a baseline IC50.
-
Account for Protein Binding: When comparing results, ensure the experimental conditions, particularly the type and percentage of serum, are similar. Consider measuring the unbound concentration of Saquinavir in your culture medium if feasible.
-
Cell Line Variability: Different cell lines may have varying levels of drug transporters that can influence intracellular drug concentration and, consequently, the IC50 value.[4]
FAQ 2: How does the presence of serum proteins affect the intracellular concentration of Saquinavir?
Serum proteins, particularly AAG, significantly reduce the intracellular accumulation of Saquinavir.[10][11] The binding of Saquinavir to these proteins in the culture medium lowers the concentration of free drug available to diffuse or be transported into the cells.
In an in vitro study using U937 cells, the addition of AAG at a concentration of 2.0 mg/ml resulted in a significant decrease in the mean intracellular concentration of Saquinavir from 31.5 µM to 7.4 µM.[10][11] This demonstrates a direct relationship between the extracellular protein concentration and the intracellular bioavailability of the drug.
FAQ 3: What is the primary mechanism of action for this compound?
Saquinavir is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease.[1][12][13][14] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins. By binding to the active site of the HIV protease, Saquinavir blocks this cleavage process, resulting in the formation of immature, non-infectious viral particles.[1][13]
FAQ 4: Are there any cellular signaling pathways affected by Saquinavir that could be modulated by serum proteins?
Yes, beyond its direct antiviral activity, Saquinavir has been shown to modulate host cell signaling pathways. Notably, Saquinavir can inhibit the activation of the transcription factor NF-κB.[1][12] It has been demonstrated to suppress the activation of NF-κB induced by lipopolysaccharide (LPS) by inhibiting the dimerization of Toll-like receptor 4 (TLR4).[10][13][14]
The high protein binding of Saquinavir in serum could potentially reduce its effective concentration for modulating these pathways. A higher total concentration of Saquinavir may be required to achieve the same signaling effect in the presence of serum compared to serum-free conditions.
Quantitative Data Summary
Table 1: Impact of Human Serum on Saquinavir IC50
| Condition | Cell Line | Virus Strain | IC50 (nM) | Fold Increase |
| Serum-Free (baseline) | Lymphoblastoid & Monocytic | Various | 1 - 30[1][9][15] | N/A |
| 40% Human Serum | MT4 | HIV-1 RF | 37.7 ± 5[1][8][9] | ~4-fold |
Table 2: Effect of Alpha-1-Acid Glycoprotein (AAG) on Intracellular Saquinavir Concentration
| AAG Concentration | Cell Line | Initial Intracellular Saquinavir (µM) | Final Intracellular Saquinavir (µM) | Percent Reduction |
| 2.0 mg/ml | U937 | 31.5[10][11] | 7.4[10][11] | 76.5% |
Experimental Protocols
Protocol 1: Determination of Saquinavir IC50 using a Cytopathic Effect (CPE) Assay
This protocol is a general guideline for determining the 50% inhibitory concentration (IC50) of Saquinavir.
-
Cell Preparation:
-
Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a density that will form a near-confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of 2-fold serial dilutions in cell culture medium (with and without a defined concentration of human serum, e.g., 10% or 40%) to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Remove the medium from the cells and infect with a pre-titered stock of HIV at a multiplicity of infection (MOI) that causes significant CPE within 3-5 days.
-
After a 1-2 hour adsorption period, remove the viral inoculum.
-
Add the Saquinavir dilutions (and a no-drug control) to the respective wells. Include a cell-only control (no virus, no drug).
-
-
Incubation and CPE Measurement:
-
Incubate the plate for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as staining with Neutral Red or using a tetrazolium-based assay (e.g., MTT, XTT).[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Plot the percentage of inhibition versus the drug concentration on a logarithmic scale.
-
Determine the IC50 value using non-linear regression analysis.[17]
-
Protocol 2: Measurement of Intracellular Saquinavir Accumulation
This protocol outlines a method to quantify the amount of Saquinavir that accumulates within cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., U937, PBMCs) to a density of approximately 5 x 10^6 cells/ml in RPMI growth medium.[11]
-
Incubate the cells with a known concentration of Saquinavir (e.g., 1 µM) in the presence and absence of varying concentrations of AAG (e.g., 0.5 and 2.0 mg/ml).[11] Radiolabeled [14C]-Saquinavir can be used for easier quantification.
-
Incubate at 37°C for a defined period (e.g., 18 hours).[11]
-
-
Cell Lysis and Drug Extraction:
-
After incubation, wash the cells multiple times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract the intracellular drug using a solvent such as 60% methanol.[11]
-
-
Quantification:
-
Data Analysis:
-
Calculate the intracellular drug concentration based on the known cell volume and number.
-
Compare the intracellular concentrations in the presence and absence of AAG to determine the impact of protein binding.
-
Visualizations
Caption: Logical relationship of Saquinavir, serum proteins, and cellular activity.
Caption: Experimental workflow for determining the IC50 of Saquinavir.
References
- 1. mdpi.com [mdpi.com]
- 2. Intracellular and plasma pharmacokinetics of saquinavir-ritonavir, administered at 1,600/100 milligrams once daily in human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular accumulation of human immunodeficiency virus protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the intracellular accumulation of saquinavir in peripheral blood mononuclear cells by inhibitors of MRP1, MRP2, P-gp and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ritonavir and saquinavir, two human immunodeficiency virus protease inhibitors, in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Intracellular and Plasma Pharmacokinetics of Saquinavir-Ritonavir, Administered at 1,600/100 Milligrams Once Daily in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. HIV protease inhibitor saquinavir inhibits toll-like receptor 4 activation by targeting receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of saquinavir and ritonavir in human plasma by reversed-phase high-performance liquid chromatography and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Saquinavir Mesylate nanoemulsions for brain delivery.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation Development
-
Q1: What are the key considerations when selecting excipients for a this compound nanoemulsion targeted for brain delivery?
A1: The primary goal is to select excipients that are generally regarded as safe (GRAS) and non-irritating, especially for intranasal administration. Key components include an oil phase, a surfactant, and a co-surfactant. For brain targeting, it is beneficial to use excipients that can inhibit P-glycoprotein (P-gp) efflux pumps, such as Tween 80 and PEG 400, to enhance drug permeation across the blood-brain barrier (BBB).[1][2] Oils rich in polyunsaturated fatty acids (PUFA), like flaxseed oil, have also been shown to improve oral bioavailability and brain disposition of Saquinavir.[3][4]
-
Q2: My nanoemulsion is showing signs of instability (e.g., phase separation, creaming). What are the likely causes and how can I troubleshoot this?
A2: Instability in nanoemulsions can arise from several factors:
-
Inappropriate Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for stabilizing the oil droplets. An improper ratio can lead to coalescence. Systematically varying the concentrations of these components is necessary to find the optimal ratio.
-
Thermodynamic Instability: Nanoemulsions are kinetically stable but can be thermodynamically unstable. It is crucial to perform thermodynamic stability testing, including heating-cooling cycles, freeze-thaw cycles, and centrifugation, to identify stable formulations.[1][5] Formulations that withstand these stress tests are more likely to have long-term stability.
-
Incorrect Component Selection: The choice of oil, surfactant, and co-surfactant must be compatible to form a stable system. For instance, a study successfully used Capmul MCM as the oil phase, with Tween 80 as the surfactant and PEG 400 as the co-surfactant.[1][2]
-
-
Q3: How can I optimize the droplet size of my nanoemulsion to be suitable for brain targeting?
A3: Droplet size is a critical parameter for brain delivery, particularly for intranasal administration, with sizes under 300 nm being considered suitable.[1][2] To optimize for a smaller droplet size:
-
Adjust Component Ratios: The ratio of oil, surfactant, and co-surfactant significantly influences droplet size. Systematic optimization of these ratios is essential.
-
Energy Input: The method of preparation plays a key role. High-energy methods like ultrasonication can effectively reduce droplet size to the 100-200 nm range.[3] Low-energy methods like spontaneous emulsification can also yield small droplet sizes if the component ratios are optimized.[1][2]
-
Characterization & In-Vitro/Ex-Vivo Testing
-
Q4: What are the essential characterization parameters for a this compound nanoemulsion, and what are the expected values for an optimized formulation?
A4: Key characterization parameters include globule size, polydispersity index (PDI), zeta potential, pH, and drug content. An optimized formulation for intranasal delivery of this compound reported the following characteristics[1][2]:
-
Globule Size: 176.3 ± 4.21 nm
-
Polydispersity Index (PDI): 0.078 ± 0.01 (a low PDI indicates a monodisperse and stable system)
-
Zeta Potential: -10.3 ± 1.67 mV (provides physical stability)
-
pH: 5.8 (within the nasal pH range to minimize irritation)
-
Drug Content: 96.76 ± 1.16%
-
-
Q5: My ex-vivo permeation results across sheep nasal mucosa are showing low drug permeation. How can this be improved?
A5: Low permeation can be due to several factors. An optimized nanoemulsion formulation has been shown to significantly increase the permeation rate of this compound compared to a plain drug suspension.[1][6] To improve permeation:
-
Enhance Formulation Properties: Ensure the nanoemulsion has a small droplet size and consider incorporating permeation-enhancing excipients.
-
Mucoadhesion: For intranasal delivery, incorporating mucoadhesive agents can increase the residence time of the formulation on the nasal mucosa, allowing for greater drug absorption.[7][8]
-
In-Vivo Studies
-
Q6: How can I assess the brain targeting efficiency of my nanoemulsion in-vivo?
A6: In-vivo biodistribution studies in animal models, such as Sprague-Dawley rats, are essential.[1][2] This involves administering the nanoemulsion (e.g., intranasally) and a control (e.g., intravenous plain drug suspension) and then measuring the drug concentration in the brain and blood at various time points.[1][2] Key metrics to calculate are the Drug Targeting Efficiency (%DTE) and the nose-to-brain Direct Transport Percentage (%DTP).[1][6] Gamma scintigraphy imaging can also be used to visualize the transport of the drug into the central nervous system.[1][6]
Quantitative Data Summary
Table 1: Optimized this compound Nanoemulsion Formulation (F4) [1]
| Component | Concentration (%) |
| Capmul MCM | 4 - 8 |
| Tween 80 | 6 - 15.75 |
| PEG 400 | 2 - 5.25 |
Table 2: Characterization of Optimized Nanoemulsion (F4) [1][2]
| Parameter | Value |
| Globule Size | 176.3 ± 4.21 nm |
| Polydispersity Index (PDI) | 0.078 ± 0.01 |
| Zeta Potential | -10.3 ± 1.67 mV |
| pH | 5.8 |
| Drug Content | 96.76 ± 1.16 % |
Table 3: Ex-Vivo Permeation Study Results (4 hours) [1]
| Formulation | % Drug Permeated | Permeability Coefficient (P) |
| Plain Drug Suspension (PDS) | 26.73 ± 3.60 % | 0.17 cm/h |
| Nanoemulsion (NE) | 76.96 ± 1.99 % | 0.51 cm/h |
Experimental Protocols
1. Preparation of this compound Loaded o/w Nanoemulsion (Spontaneous Emulsification) [1][2]
-
Prepare the Oil Phase: Dissolve this compound (500 µg/ml) in a mixture of the oil (e.g., Capmul MCM), surfactant (e.g., Tween 80), and co-surfactant (e.g., PEG 400).
-
Prepare the Aqueous Phase: Use purified water as the aqueous phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase while stirring at 300 rpm using a magnetic stirrer.
-
Homogenization (Optional): For smaller droplet sizes, the mixture can be further homogenized using a high-speed vortex mixer.[2]
-
Thermodynamic Stability Testing: Subject the prepared nanoemulsion to:
-
Heating-Cooling Cycles: Alternate between 45°C and room temperature for at least six cycles.
-
Freeze-Thaw Cycles: Alternate between -20°C and room temperature for at least six cycles.
-
Centrifugation: Centrifuge at high speed (e.g., 6000 rpm) for a specified duration.
-
Formulations that remain stable through these tests are selected for further characterization.[5]
-
2. Characterization of the Nanoemulsion
-
Globule Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).
-
Zeta Potential: Measured using an electrophoretic light scattering instrument to assess surface charge and stability.
-
pH: Measured using a calibrated pH meter.
-
Drug Content: Quantified using a validated HPLC method at a specific wavelength (e.g., 238 nm).[5]
3. Ex-Vivo Permeation Study (Using Sheep Nasal Mucosa) [1][2]
-
Tissue Preparation: Obtain fresh sheep nasal mucosa from a local abattoir and carefully separate it from the underlying tissue.
-
Franz Diffusion Cell Setup: Mount the nasal mucosa on a Franz diffusion cell with the mucosal side facing the donor compartment. The receptor compartment is filled with a suitable buffer (e.g., PBS pH 6.4) and maintained at 37°C with constant stirring.
-
Sample Application: Place the nanoemulsion formulation or the plain drug suspension in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.
Visualizations
Caption: Experimental workflow for this compound nanoemulsion formulation and evaluation.
Caption: Putative pathways for nose-to-brain delivery of this compound nanoemulsion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Improved Oral Bioavailability and Brain Transport of Saquinavir Upon Administration in Novel Nanoemulsion Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability and brain transport of Saquinavir upon administration in novel nanoemulsion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development Of this compound Nanoemulsion-Loaded Transdermal Films: Two-Step Optimization Of Permeation Parameters, Characterization, And Ex Vivo And In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsion-based intranasal drug delivery system of this compound for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
For researchers and drug development professionals navigating the landscape of HIV therapeutics, a clear understanding of the comparative performance of different protease inhibitors (PIs) is crucial. This guide provides a head-to-head comparison of Saquinavir Mesylate against other prominent PIs, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Mechanism of Action: Targeting HIV Protease
HIV-1 protease is a critical enzyme in the viral life cycle. It functions to cleave newly synthesized Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is essential for the assembly of infectious virions. Protease inhibitors, including Saquinavir, are peptidomimetic drugs that competitively bind to the active site of the HIV-1 protease, preventing this cleavage process and resulting in the production of immature, non-infectious viral particles.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on the in-vitro efficacy, pharmacokinetic parameters, and resistance profiles of this compound in comparison to other key protease inhibitors. It is important to note that Saquinavir is almost exclusively used in combination with a pharmacokinetic booster, typically Ritonavir (denoted as /r), to increase its bioavailability and plasma concentrations.
Table 1: In-vitro Efficacy Against Wild-Type HIV-1
This table presents the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of various protease inhibitors against wild-type HIV-1 strains. Lower values indicate greater potency.
| Protease Inhibitor | IC50 / EC50 (nM) | Reference(s) |
| Saquinavir (SQV) | 0.9 - 2.5 | [1] |
| Lopinavir (LPV) | 3.0 | [2] |
| Atazanavir (ATV) | 2.8 | [3] |
| Darunavir (DRV) | 0.52 | [4] |
| Indinavir (IDV) | - | |
| Ritonavir (RTV) | - | |
| Nelfinavir (NFV) | - |
Table 2: Pharmacokinetic Parameters (Ritonavir-Boosted Regimens)
This table compares key pharmacokinetic parameters of ritonavir-boosted Saquinavir with other boosted protease inhibitors from head-to-head or comparative studies.
| Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Cmin/Ctrough (ng/mL) | Reference(s) |
| Saquinavir/r (1000/100 mg BID) | 2,331 | 15,759 | 437 | [5] |
| Saquinavir/r with Atazanavir | 3,257 | 22,794 | 438 | [5] |
| Lopinavir/r (400/100 mg BID) | 10,000 | 85,100 | 5,500 - 7,300 | [6] |
| Atazanavir/r (300/100 mg QD) | 2,924 | 33,626 | 428 | [5] |
BID = twice daily; QD = once daily. Values are geometric means or medians and can vary between studies.
Table 3: Resistance Profiles - Fold Change in IC50 for Key Mutations
This table illustrates the impact of specific primary resistance mutations on the activity of different protease inhibitors, presented as the fold change (FC) in IC50 compared to wild-type virus. A higher fold change indicates greater resistance.
| Mutation | Saquinavir (SQV) | Lopinavir (LPV) | Atazanavir (ATV) | Darunavir (DRV) | Reference(s) |
| G48V | 90 | - | Intermediate Resistance | 30 | [7][8] |
| I50L | ↓ (Hypersusceptible) | ↓ (Hypersusceptible) | ↑ (9.6-fold) | - | [1][9][10][11] |
| V82A/F/T | ↑ | ↑ (Associated with >20-fold resistance with other mutations) | ↑ | ↑ | [12][13] |
| I84V | ↑ | ↑ | ↑ | ↑ (3- to 4-fold) | [14][15] |
| L90M | ↑ | ↑ | ↑ | - | [12] |
| I54L/M | ↑ | ↑ | ↑ | ↑ (3- to 4-fold) | [8][14][16] |
↑ = Increased resistance (higher fold change); ↓ = Increased susceptibility (lower fold change). The exact fold change can be highly dependent on the genetic background of the virus.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of protease inhibitors.
In-vitro IC50 Determination (Fluorometric Protease Activity Assay)
This assay quantifies the concentration of a protease inhibitor required to inhibit 50% of the HIV-1 protease activity.
-
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable fluorescent signal. An inhibitor will prevent this cleavage, leading to a reduced signal.
-
Protocol Summary:
-
Reagent Preparation: Reconstitute recombinant HIV-1 protease enzyme and the fluorogenic substrate in their respective assay buffers.
-
Inhibitor Preparation: Prepare serial dilutions of the test protease inhibitors (e.g., Saquinavir, Lopinavir, etc.) in a suitable solvent like DMSO, and then dilute further in assay buffer.
-
Assay Setup: In a 96-well microplate, add the HIV-1 protease enzyme solution to wells containing either the test inhibitor dilutions, a known inhibitor control (e.g., Pepstatin A), or buffer only (enzyme control).
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the protease.
-
Reaction Initiation: Add the HIV-1 protease substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 330/450 nm) in a microplate reader in kinetic mode at 37°C for 1-3 hours.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][17][18]
-
Clinical Pharmacokinetic Study
This protocol describes the general procedure for determining the pharmacokinetic profile of a protease inhibitor in HIV-infected patients.
-
Principle: To measure the absorption, distribution, metabolism, and excretion of a drug over time by collecting serial blood samples after drug administration.
-
Protocol Summary:
-
Subject Enrollment: Recruit HIV-infected patients who meet the study's inclusion criteria (e.g., currently on a stable regimen containing the protease inhibitor of interest).
-
Dosing: Administer the protease inhibitor regimen (e.g., Saquinavir/r 1000/100 mg) to the patients. For steady-state pharmacokinetics, patients should have been on the regimen for a sufficient duration (e.g., at least 2 weeks).
-
Blood Sampling: Collect serial blood samples at specific time points over a dosing interval (e.g., 0, 1, 2, 4, 6, 8, and 12 hours post-dose for a twice-daily regimen).
-
Sample Processing: Process the blood samples to separate the plasma, which is then stored frozen until analysis.
-
Drug Concentration Analysis: Quantify the concentration of the protease inhibitor in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and Cmin (trough concentration).[5][19][20][21][22]
-
Phenotypic Resistance Assay (Recombinant Virus Assay)
This assay measures the ability of a patient's HIV strain to replicate in the presence of different concentrations of antiretroviral drugs.
-
Principle: The protease and/or reverse transcriptase genes from a patient's virus are inserted into a laboratory HIV clone that is missing these genes. The resulting recombinant virus is then tested for its susceptibility to various drugs.
-
Protocol Summary:
-
Sample Collection: Obtain a plasma sample from the patient.
-
RNA Extraction and PCR: Extract viral RNA from the plasma. Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the patient's protease gene.
-
Recombination: Co-transfect a susceptible cell line (e.g., MT-2 cells) with the patient-derived PCR product and a proviral DNA clone that has its protease gene deleted. Homologous recombination within the cells generates infectious recombinant viruses containing the patient's protease gene.
-
Virus Culture: Culture the transfected cells and harvest the resulting recombinant virus stock.
-
Susceptibility Testing: Infect a reporter cell line (e.g., TZM-bl cells) with the recombinant virus in the presence of serial dilutions of different protease inhibitors.
-
Quantification of Replication: After a set incubation period (e.g., 48 hours), measure viral replication. This is often done by quantifying the expression of a reporter gene (e.g., luciferase or β-galactosidase) in the infected cells.
-
Data Analysis: For each drug, determine the concentration that inhibits viral replication by 50% (IC50). The fold change in resistance is calculated by dividing the IC50 for the patient's virus by the IC50 for a drug-sensitive wild-type reference virus.[2][3][7][23][24]
-
Logical Relationships in Protease Inhibitor Selection
The selection of a protease inhibitor is a complex process influenced by factors such as the patient's treatment history, viral resistance profile, and the drug's pharmacokinetic properties and side-effect profile. For treatment-experienced patients, resistance testing is a critical step in guiding the choice of a new regimen.
Conclusion
Saquinavir, as the first-in-class protease inhibitor, remains a relevant therapeutic option, particularly when pharmacokinetically boosted with ritonavir. Its performance in terms of efficacy and resistance is nuanced. While newer agents like Darunavir may offer a higher genetic barrier to resistance and greater potency against some resistant strains, Saquinavir can be a valuable option, especially in certain resistance scenarios, such as the presence of the I50L mutation which can lead to hypersusceptibility. The choice of a protease inhibitor regimen must be individualized, taking into account comprehensive virological and pharmacological data as outlined in this guide. This comparative analysis provides a foundational tool for researchers and clinicians to make informed decisions in the development and application of antiretroviral therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Saquinavir, Atazanavir, and Ritonavir in a Twice-Daily Boosted Double-Protease Inhibitor Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Resistance summary of new PIs: atazanavir and tipranavir | HIV i-Base [i-base.info]
- 10. Molecular Basis for Increased Susceptibility of Isolates with Atazanavir Resistance-Conferring Substitution I50L to Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Suggests Viral Failure to Atazanavir Results in Increased Susceptibility to Other Protease Inhibitors [natap.org]
- 12. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C | PLOS Computational Biology [journals.plos.org]
- 14. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors associated with the selection of mutations conferring resistance to protease inhibitors (PIs) in PI-experienced patients displaying treatment failure on darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. abcam.cn [abcam.cn]
- 19. Exploratory study comparing the metabolic toxicities of a lopinavir/ritonavir plus saquinavir dual protease inhibitor regimen versus a lopinavir/ritonavir plus zidovudine/lamivudine nucleoside regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. research.regionh.dk [research.regionh.dk]
- 22. Standard Operating Procedures for Clinical Trials (SOPs) [globalhealth.duke.edu]
- 23. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Saquinavir Mesylate and its analogs in xenograft models. The data presented is intended to offer an objective overview of its performance against other therapeutic alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data on tumor growth inhibition in xenograft models for Saquinavir derivatives and other relevant anti-cancer agents.
Table 1: Efficacy of Saquinavir-NO in Melanoma Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 30) | Tumor Growth Inhibition | Reference |
| Control (Vehicle) | i.p. injection | ~1500 mm³ | - | [1] |
| Saquinavir | i.p. injection | Significantly reduced | Not specified | [1] |
| Saquinavir-NO | i.p. injection | ~250 mm³ | >80% | [1] |
Table 2: Efficacy of Nelfinavir in Small-Cell Lung Cancer (SCLC) Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| LX48 | Nelfinavir | Not specified | Correlated with UPR induction and reduced ASCL1 expression | [2] |
| LX44 | Nelfinavir | ~80% | Associated with increased ATF4 and inhibition of n-MYC, l-MYC, and aurora B |
Table 3: Efficacy of Paclitaxel in Kaposi's Sarcoma Xenograft Model
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition (Day 21) | Key Findings | Reference |
| Paclitaxel | 10 mg/kg | 75% | Increased apoptotic cells in tumors | [3][4] |
Experimental Protocols
This section details a representative methodology for establishing and utilizing a xenograft model to evaluate the anti-cancer effects of this compound. This protocol is a composite based on established practices in the field[5][6][7].
Protocol: Human Prostate Cancer Xenograft Model in Immunodeficient Mice
1. Cell Culture:
- Human prostate cancer cells (e.g., PC-3, DU-145, or LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Male athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, are used.
- Animals are housed in a sterile environment with ad libitum access to food and water.
3. Tumor Cell Implantation:
- Prostate cancer cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.
- Mice are anesthetized, and 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Tumor growth is monitored twice weekly using a digital caliper.
- Tumor volume is calculated using the formula: Volume = 0.52 x (length) x (width)^2 .
5. Treatment with this compound:
- When tumors reach a mean volume of 100-150 mm³, mice are randomized into control and treatment groups.
- This compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol).
- The drug is administered via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days). The control group receives the vehicle only.
6. Efficacy Evaluation:
- Tumor volumes and body weights are measured throughout the study.
- At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
- Tumor growth inhibition is calculated as a percentage of the control group.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Saquinavir and a typical experimental workflow.
Caption: Experimental workflow for evaluating this compound in a xenograft model.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Logical comparison of this compound with alternative anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel Induces Apoptosis in AIDS-Related Kaposi's Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel Induces Apoptosis in AIDS-Related Kaposi's Sarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance between the first-generation protease inhibitor (PI) Saquinavir Mesylate and newer PIs offers critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to provide a clear comparison of drug performance against resistant HIV-1 strains, details the methodologies of key resistance assays, and visually breaks down the molecular mechanisms of resistance and experimental workflows.
The emergence of drug-resistant HIV-1 strains remains a significant challenge in antiretroviral therapy. Understanding the patterns of cross-resistance among PIs is paramount for developing effective treatment strategies and designing next-generation inhibitors that can overcome existing resistance mutations.
Quantitative Analysis of Cross-Resistance
The following tables summarize the phenotypic susceptibility of HIV-1 isolates with reduced susceptibility to Saquinavir against a panel of newer protease inhibitors. The data, compiled from multiple in vitro studies, is presented as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain. A higher fold change indicates greater resistance.
| Protease Inhibitor | Fold Change in IC50 against Saquinavir-Resistant Isolates | Key Associated Saquinavir Resistance Mutations |
| Saquinavir (SQV) | >10-fold[1] | G48V, L90M[2] |
| Darunavir (DRV) | 0.6 (median)[3] | Limited cross-resistance |
| Lopinavir (LPV) | 1.8 (median, against isolates with >10-fold SQV resistance)[1] | V82A, I84V, L90M |
| Atazanavir (ATV) | Variable, can be susceptible or show low-level cross-resistance | I50L mutation can increase susceptibility to other PIs[4] |
| Fosamprenavir (FPV) | 4.8 (median, against isolates with >10-fold SQV resistance)[1] | I50V, I84V |
Note: Fold-change values can vary significantly based on the specific combination of mutations present in the HIV-1 protease.
Experimental Protocols: Assessing Protease Inhibitor Resistance
The determination of cross-resistance profiles relies on robust in vitro phenotypic assays. The two most common commercially available assays are the PhenoSense assay and the Antivirogram assay.
PhenoSense® HIV Drug Resistance Assay
The PhenoSense assay provides a direct, quantitative measurement of viral susceptibility to antiretroviral drugs.[5]
Methodology:
-
Viral RNA Isolation and Amplification: The protease and reverse transcriptase coding regions of the patient's HIV-1 RNA are isolated from a blood sample and amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5]
-
Construction of a Recombinant Test Vector: The amplified patient-derived HIV protease and reverse transcriptase gene segments are inserted into a proprietary HIV-1 vector that lacks its own corresponding genes. This vector also contains a luciferase reporter gene.[5]
-
Production of Pseudotyped Virus Particles: The recombinant vector is transfected into host cells, resulting in the production of virus particles that contain the patient's protease and reverse transcriptase enzymes.
-
Infection and Drug Susceptibility Measurement: These engineered viruses are then used to infect target cells in the presence of varying concentrations of different antiretroviral drugs.
-
Quantification of Results: The expression of the luciferase reporter gene, which produces light, is measured to determine the extent of viral replication. The concentration of the drug required to inhibit viral replication by 50% (IC50) is calculated and compared to that of a wild-type reference virus to determine the fold change in resistance.[5]
Antivirogram® Assay
The Antivirogram assay is another recombinant virus assay used to measure phenotypic drug resistance.[6]
Methodology:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from a patient's plasma sample, and the protease and reverse transcriptase genes are amplified.
-
Homologous Recombination: The amplified patient-derived gene fragments are co-transfected into CD4+ T-cells with a proviral HIV-1 DNA clone that has its protease and reverse transcriptase genes deleted. Homologous recombination between the patient's genetic material and the vector DNA results in the generation of a replication-competent recombinant virus population that reflects the diversity of the virus in the patient.[7]
-
Viral Culture and Susceptibility Testing: The resulting recombinant viruses are cultured in the presence of serial dilutions of various antiretroviral drugs.
-
Data Analysis: The effect of the drugs on viral replication is measured, and the IC50 is determined and compared to a wild-type reference to calculate the fold change in susceptibility.[6]
Visualizing the Dynamics of Resistance and Experimentation
To further elucidate the complex processes involved in protease inhibitor resistance, the following diagrams have been generated using the Graphviz DOT language.
Caption: Molecular Mechanism of HIV Protease Inhibitor Resistance.
Caption: In Vitro Phenotypic HIV Drug Resistance Assay Workflow.
Conclusion
The landscape of HIV-1 treatment is continually evolving, with the development of newer protease inhibitors offering improved resistance profiles compared to earlier agents like Saquinavir. While Saquinavir laid the groundwork for this class of drugs, significant cross-resistance can be observed with some later-generation PIs, particularly in the presence of specific mutational patterns. Darunavir, however, generally retains substantial activity against Saquinavir-resistant strains.
This comparative guide underscores the importance of continued research into the mechanisms of drug resistance and the development of novel antiretrovirals. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for the scientific community engaged in the fight against HIV/AIDS.
References
- 1. Two New Protease Inhibitors; Novel Mechanism Leading to PI Resistance [natap.org]
- 2. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance summary of new PIs: atazanavir and tipranavir | HIV i-Base [i-base.info]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. Development and performance of conventional HIV-1 phenotyping (Antivirogram®) and genotype-based calculated phenotyping assay (virco®TYPE HIV-1) on protease and reverse transcriptase genes to evaluate drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saquinavir Mesylate with other HIV-1 protease inhibitors, focusing on the validation of its mechanism of action through site-directed mutagenesis. Experimental data is presented to support the comparisons, and detailed protocols for key methodologies are provided for reproducibility.
Introduction to this compound and its Mechanism of Action
Saquinavir was the first HIV-1 protease inhibitor approved for the treatment of HIV/AIDS.[1][2] It is a peptidomimetic inhibitor designed to mimic the natural substrate of the HIV-1 protease.[3] The primary mechanism of action of Saquinavir is the competitive inhibition of the viral aspartic protease.[1][4] This enzyme is crucial for the HIV life cycle, as it cleaves the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[3][4] By binding to the active site of the protease, Saquinavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.[1][3]
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in changes to the expressed protein. In the context of Saquinavir, this technique is instrumental in:
-
Identifying key amino acid residues within the HIV-1 protease active site that are critical for Saquinavir binding.
-
Understanding the mechanisms of drug resistance by creating mutations observed in clinical isolates and assessing their impact on Saquinavir's efficacy.
-
Comparing the binding and inhibitory activity of Saquinavir with other protease inhibitors against both wild-type and mutant forms of the enzyme.
Comparison of this compound with other HIV-1 Protease Inhibitors
The efficacy of Saquinavir and other protease inhibitors can be quantified by parameters such as the inhibition constant (Ki) and the 50% inhibitory concentration (IC50). Lower values indicate greater potency. The following tables summarize comparative data from studies utilizing wild-type and mutant HIV-1 proteases.
| Inhibitor | Wild-Type HIV-1 Protease Ki (nM) |
| Saquinavir | 0.12[5] |
| Darunavir | <0.005[6] |
| Indinavir | - |
| Ritonavir | - |
| Nelfinavir | - |
| Lopinavir | - |
| Atazanavir | - |
| Tipranavir | - |
| Amprenavir | - |
| Protease Mutant | Saquinavir Ki (nM) | Darunavir Ki (nM) | Fold Change (Saquinavir) | Fold Change (Darunavir) |
| Wild-Type | 0.1 | 0.004 | 1 | 1 |
| G48V | 9.0 | 0.12 | 90 | 30 |
| I50V | 3.0 | 0.096 | 30 | 24 |
| I54V | 0.8 | 0.06 | 8 | 15 |
| I54M | 0.3 | 0.02 | 3 | 5 |
Data sourced from a study on the effect of flap mutations on protease inhibition.[7]
| HIV-1 Variant | Saquinavir IC50 (nM) | Amprenavir IC50 (nM) |
| APV-Resistant (M46I/I47V/I50V) | 2135 | >5000 |
| SQV-Selected from APV-Resistant (M46I/G48V/I50V/I84L) | 1655 | 55 |
Data from a study on a Saquinavir-selected variant from an Amprenavir-resistant strain.[8]
Experimental Protocols
Site-Directed Mutagenesis of HIV-1 Protease
This protocol describes the general steps to introduce a specific mutation into the HIV-1 protease gene cloned into an expression vector.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 protease gene
-
Two complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[9]
-
PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycles will amplify the entire plasmid, incorporating the primers with the mutation.[9]
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[9][10]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.[11]
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
HIV-1 Protease Activity Assay (Fluorometric)
This assay measures the activity of the HIV-1 protease by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant wild-type or mutant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate (e.g., based on EDANS/DABCYL FRET peptide)[1]
-
Assay buffer
-
Protease inhibitors (Saquinavir, other PIs)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the protease inhibitors. Prepare a working solution of the HIV-1 protease substrate.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the protease inhibitor at various concentrations, and the recombinant HIV-1 protease. Include controls with no inhibitor (positive control) and no enzyme (negative control).[12]
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.[1]
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm).[1]
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.
HIV-1 Replication Assay
This assay measures the ability of HIV-1 to replicate in cell culture in the presence of protease inhibitors.
Materials:
-
Infectious HIV-1 molecular clone (wild-type or mutant)
-
Susceptible host cells (e.g., TZM-bl reporter cells, PBMCs)[4]
-
Cell culture medium
-
Protease inhibitors (Saquinavir, other PIs)
-
p24 ELISA kit or luciferase assay reagents (for TZM-bl cells)
Procedure:
-
Cell Plating: Plate the host cells in a multi-well plate and allow them to adhere or stabilize.
-
Inhibitor Treatment: Add serial dilutions of the protease inhibitors to the cells and incubate for a short period.
-
Infection: Infect the cells with a known amount of the HIV-1 virus stock. Include a no-inhibitor control.
-
Incubation: Culture the infected cells for a period of 2-7 days to allow for viral replication.
-
Quantification of Replication:
-
p24 ELISA: Collect the cell culture supernatant and measure the amount of p24 antigen, a viral core protein, using an ELISA kit. A decrease in p24 levels indicates inhibition of viral replication.[13]
-
Reporter Gene Assay: If using reporter cells like TZM-bl, lyse the cells and measure the activity of the reporter gene (e.g., luciferase). A decrease in reporter activity corresponds to reduced viral replication.[4]
-
-
Data Analysis: Calculate the EC50 value, which is the effective concentration of the inhibitor that reduces viral replication by 50%.
Visualizations
Caption: HIV-1 lifecycle and the inhibitory action of Saquinavir on the viral protease.
Caption: Experimental workflow for site-directed mutagenesis of the HIV-1 protease gene.
Caption: Logical flow for validating Saquinavir's mechanism of action using site-directed mutagenesis.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 7. Effect of Flap Mutations on Structure of HIV-1 Protease and Inhibition by Saquinavir and Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Site-Directed Mutagenesis [protocols.io]
- 12. abcam.cn [abcam.cn]
- 13. hiv.lanl.gov [hiv.lanl.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro performance of two oral formulations of the HIV protease inhibitor Saquinavir: the hard-gelatin capsule (Invirase®) and the soft-gelatin capsule (Fortovase®). The development of the soft-gel formulation was a direct response to the poor bioavailability of the initial hard-gel capsule, a consequence of Saquinavir's low aqueous solubility. This analysis is supported by established experimental protocols and publicly available data.
Executive Summary
Physicochemical and Formulation Properties
The fundamental differences in the composition of the two Saquinavir formulations are key to understanding their disparate in vitro and in vivo behaviors.
| Feature | Saquinavir Hard-Gel Capsule (Invirase®) | Saquinavir Soft-Gel Capsule (Fortovase®) |
| Active Ingredient | Saquinavir Mesylate (salt form) | Saquinavir (free base) |
| Physical State of API | Crystalline Powder | Pre-dissolved in a liquid matrix |
| Excipients | Lactose, microcrystalline cellulose, povidone K30, sodium starch glycolate, talc, magnesium stearate[1] | Medium chain mono- and diglycerides, povidone K30, dl-alpha tocopherol[2] |
| Bioavailability Limiting Step | Poor aqueous solubility and slow dissolution of the crystalline drug[3][4] | Bypasses dissolution; absorption is the primary limiting step |
Comparative In Vitro Performance
While specific head-to-head in vitro studies are scarce in contemporary literature, the expected outcomes based on the formulations' properties are clear.
Dissolution
The hard-gel capsule's reliance on the dissolution of a poorly soluble drug powder results in a slower and less complete release of the active ingredient in vitro. Conversely, the soft-gel capsule, containing a pre-dissolved solution of Saquinavir, is anticipated to disperse rapidly in an aqueous environment, leading to a much faster and more extensive availability of the drug for absorption.
| Parameter | Expected Outcome: Hard-Gel Capsule | Expected Outcome: Soft-Gel Capsule |
| Rate of Drug Release | Slow and dissolution-rate limited | Rapid, dispersion-based release |
| Extent of Drug in Solution | Low, limited by solubility | High, as the drug is already in solution |
Permeability
The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal drug absorption. While Saquinavir itself has inherent permeability characteristics, the formulation plays a crucial role in presenting the drug to the intestinal epithelium.
| Parameter | Expected Outcome: Hard-Gel Capsule | Expected Outcome: Soft-Gel Capsule |
| Apparent Permeability (Papp) | Lower, due to slow dissolution and lower concentration of dissolved drug at the apical surface | Higher, due to the immediate availability of dissolved Saquinavir for transport across the cell monolayer |
| Efflux Ratio | Potentially higher apparent efflux due to lower apical concentration favoring the measurement of efflux transporters | Efflux would still be present, but the higher initial apical concentration would likely lead to a greater net absorptive flux |
Supporting Pharmacokinetic Data
The anticipated in vitro superiority of the soft-gel capsule is strongly corroborated by in vivo pharmacokinetic data in humans. The area under the plasma concentration-time curve (AUC), a key indicator of total drug exposure, is significantly higher for the soft-gel formulation.
| Formulation | Mean AUC | Fold Increase in Bioavailability |
| Saquinavir Hard-Gel (600 mg TID) | ~4% (absolute bioavailability)[3][4] | 1x (baseline) |
| Saquinavir Soft-Gel (1200 mg TID) | 8- to 10-fold higher than HGC[4][5] | ~8-10x |
Note: Dosing regimens for the two formulations were different, but studies have consistently shown a dramatic increase in bioavailability with the soft-gel formulation that is more than proportional to the dose increase.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to perform a direct comparative analysis of the two Saquinavir formulations.
In Vitro Dissolution Testing (Adapted from USP <711>)
Objective: To measure the rate and extent of Saquinavir release from the hard-gel and soft-gel capsules into a dissolution medium.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Dissolution Medium: 900 mL of a buffered solution simulating intestinal fluid (e.g., pH 6.8 phosphate buffer), maintained at 37 ± 0.5 °C. The medium should be deaerated.
Procedure:
-
Place one capsule in each dissolution vessel.
-
Begin rotation of the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for Saquinavir concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Caco-2 Cell Permeability Assay
Objective: To assess the rate of transport of Saquinavir across a monolayer of Caco-2 cells, simulating intestinal absorption.
Cell Culture:
-
Caco-2 cells are seeded onto semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For absorptive transport (apical to basolateral), the Saquinavir formulation (or a solution thereof) is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.
-
For secretory transport (basolateral to apical), the drug is added to the basolateral chamber, and fresh buffer is in the apical chamber.
-
The plate is incubated at 37 °C with gentle shaking.
-
Aliquots are taken from the receiver chamber at specified time intervals.
-
The concentration of Saquinavir in the samples is quantified by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
The efflux ratio (Papp B-A / Papp A-B) can also be calculated to determine the extent of active efflux.
Visualizations
Logical Flow of Saquinavir Absorption
Caption: Bioavailability pathway of Saquinavir formulations.
Experimental Workflow for Comparative Analysis
Caption: Workflow for in vitro comparison of Saquinavir capsules.
References
- 1. Saquinavir soft-gel capsule: an updated review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro synergistic effects of Saquinavir Mesylate, a protease inhibitor, when used in combination with various reverse transcriptase inhibitors (RTIs) for the treatment of Human Immunodeficiency Virus (HIV). The information presented herein is compiled from publicly available experimental data and is intended to support research and drug development efforts in the field of antiretroviral therapy.
Executive Summary
The combination of different classes of antiretroviral drugs is a cornerstone of modern HIV therapy. This approach, known as Highly Active Antiretroviral Therapy (HAART), aims to suppress viral replication more effectively, delay the onset of drug resistance, and improve clinical outcomes. This guide focuses on the in vitro interactions between this compound and a range of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). In vitro studies have consistently demonstrated that this compound exhibits additive to synergistic effects when combined with several RTIs, without a concurrent increase in cytotoxicity. These findings provide a strong rationale for the clinical use of these drug combinations.
Comparative Analysis of In Vitro Synergy
The following table summarizes the observed in vitro interactions between this compound and various reverse transcriptase inhibitors. The data is collated from multiple studies, and the nature of the interaction is typically determined using methods such as the checkerboard assay and calculated via the Combination Index (CI) method or analyzed using programs like MacSynergy II.
| Reverse Transcriptase Inhibitor | Drug Class | Observed In Vitro Interaction with Saquinavir | Supporting Evidence |
| Zidovudine (AZT) | NRTI | Additive to Synergistic | In vitro studies have shown a synergistic effect when combined with Saquinavir.[1] Clinical trials have also demonstrated the efficacy of this combination.[2][3] |
| Lamivudine (3TC) | NRTI | Additive to Synergistic | Studies have reported additive or synergistic interactions against zidovudine-sensitive HIV-1 isolates.[4] |
| Stavudine (d4T) | NRTI | Additive to Synergistic | In vitro evaluations have shown additive or synergistic interactions against zidovudine-sensitive HIV-1 isolates.[4] |
| Didanosine (ddI) | NRTI | Additive to Synergistic | In vitro studies have indicated an additive to synergistic relationship. |
| Zalcitabine (ddC) | NRTI | Synergistic | Clinical trial data (ACTG 229) suggests a possible synergistic interaction between Saquinavir and Zalcitabine when used in a triple combination with Zidovudine.[5][6] |
| Nevirapine | NNRTI | Additive to Synergistic | Additive or synergistic interactions have been observed against zidovudine-sensitive HIV-1 isolates.[4] |
Note: The degree of synergy can vary depending on the specific experimental conditions, including the cell lines, virus strains, and drug concentrations used. For a definitive quantitative comparison, access to the raw data from the cited studies would be required.
Experimental Protocols
The following sections outline the general methodologies employed in the in vitro studies cited in this guide.
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents.
Objective: To determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a reverse transcriptase inhibitor.
General Procedure:
-
Cell Culture: A suitable host cell line for HIV infection, such as peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., MT-4), is cultured under appropriate conditions.
-
Drug Preparation: Stock solutions of this compound and the reverse transcriptase inhibitor are prepared and serially diluted.
-
Assay Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added along the x-axis, and serial dilutions of the reverse transcriptase inhibitor are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone.
-
Viral Infection: The cultured cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Incubation: The infected cells are added to the wells of the assay plate and incubated for a period of 3 to 7 days.
-
Measurement of Viral Replication: The extent of viral replication in each well is quantified. Common methods include:
-
p24 Antigen Capture ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme.
-
Cytopathic Effect (CPE) Assay: Measures the virus-induced cell death, often using a colorimetric assay (e.g., MTT or XTT).
-
-
Data Analysis: The data from the checkerboard assay is analyzed to determine the nature of the drug interaction.
Combination Index (CI) Method
The Combination Index (CI) method, developed by Chou and Talalay, is a widely used quantitative method to analyze drug interactions.
Calculation: The CI is calculated using the following formula:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect level (e.g., 50% inhibition of viral replication).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect level.
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as MacSynergy II can also be used to analyze the data from checkerboard assays and generate three-dimensional plots that visualize the synergistic, additive, or antagonistic interactions across a range of drug concentrations.
Visualizing the Mechanisms of Action
The following diagrams illustrate the points of intervention of this compound and reverse transcriptase inhibitors within the HIV replication cycle, as well as a typical workflow for assessing their synergistic effects.
Caption: Dual inhibition of the HIV replication cycle.
Caption: Experimental workflow for synergy assessment.
Conclusion
The available in vitro data strongly supports the synergistic or additive interaction of this compound with a variety of reverse transcriptase inhibitors. This provides a solid scientific basis for the use of these combinations in clinical practice to achieve potent and durable suppression of HIV replication. Further research focusing on detailed quantitative analysis of these interactions and their clinical correlates will continue to refine and optimize combination antiretroviral therapies.
References
- 1. Saquinavir. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targethiv.org [targethiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Combination therapy with zidovudine, didanosine and saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitcentral.com [scitcentral.com]
- 6. Treatment of human immunodeficiency virus infection with saquinavir, zidovudine, and zalcitabine. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – November 7, 2025 – Recent computational studies highlight a significant challenge to the prominence of Saquinavir Mesylate, a first-generation HIV-1 protease inhibitor. In silico molecular docking analyses reveal that a range of novel protease inhibitors exhibit superior binding affinities to the HIV-1 protease active site. These findings, aimed at researchers, scientists, and drug development professionals, underscore the potential of these new compounds to overcome the limitations of existing antiretroviral therapies, including drug resistance and adverse side effects.
Molecular docking simulations are a cornerstone of modern drug discovery, providing critical insights into the binding interactions between a ligand (potential drug) and its protein target. The docking score, typically measured in kcal/mol, represents the binding free energy; a lower score indicates a more stable and favorable interaction.
A comparative analysis of docking scores from recent literature indicates that while Saquinavir remains a relevant benchmark, several novel compounds demonstrate more potent binding. For instance, one study identified investigational drugs with binding affinities ranging from -16.61 to -21.57 kcal/mol, a considerable improvement over Saquinavir's -10.15 kcal/mol against the same HIV-1 protease target.[1] Another research effort discovered hit molecules HPS/005 and HPS/006 with highly favorable docking scores of -8.98 and -8.63 kcal/mol, respectively, surpassing their reference drugs.[2][3]
These promising in silico results are driving further investigation into the clinical potential of these novel inhibitors. The enhanced binding affinities suggest that these compounds could be effective at lower concentrations, potentially reducing toxicity and improving patient outcomes.
Comparative Docking Score Analysis
The following table summarizes the docking scores of Saquinavir and various novel protease inhibitors against the HIV-1 protease, as reported in recent scientific literature.
| Compound | Target | Docking Score (kcal/mol) | Reference |
| Saquinavir | HIV-1 Protease | -10.15 | [1] |
| Top-Ranking Novel Drugs (Range) | HIV-1 Protease | -16.61 to -21.57 | [1] |
| HPS/002 | HIV-1 Protease | Not explicitly stated, but implied to be better than reference drug Lopinavir | [4][5] |
| HPS/004 | HIV-1 Protease | Not explicitly stated, but implied to be better than reference drug | [4][5] |
| HPS/005 | HIV-1 Protease | -8.98 | [2][3] |
| HPS/006 | HIV-1 Protease | -8.63 | [2][3] |
Note: Direct comparison of docking scores should be approached with caution, as values can vary based on the specific software, force fields, and parameters used in the simulation.
Experimental Protocols: Molecular Docking
The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow designed to predict the binding affinity and conformation of a ligand within the active site of a target protein.
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein, such as HIV-1 protease, is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2Q5K.[3][4][5]
-
The protein structure is prepared using software such as the Molecular Operating Environment (MOE) or Discovery Studio.[1][2]
-
This preparation involves removing water molecules and heteroatoms, adding polar hydrogen atoms, and performing energy minimization using a force field like Amber12:EHT to correct any structural inconsistencies.[1]
2. Ligand Preparation:
-
The 3D structures of the ligands (this compound and novel inhibitors) are retrieved from chemical databases like PubChem or DrugBank.
-
Ligand preparation is carried out using tools like LigPrep within the Schrödinger Suite or similar functionalities in other software packages.[6] This step involves generating possible ionization states at physiological pH, correcting geometries, and assigning appropriate atom types.
3. Molecular Docking Simulation:
-
Docking is performed using software such as AutoDock Vina, MOE, or the Glide module in the Schrödinger Suite.[7][8][9]
-
A "grid box" is defined around the active binding site of the protease to specify the search space for the docking algorithm.[10] The active site residues for HIV-1 protease often include ASP25, GLY27, ASP29, ASP30, and ILE50.[3][4][5]
-
The docking algorithm then explores various conformations and orientations of the ligand within the active site, calculating the binding free energy for each pose using a scoring function (e.g., London dG in MOE).[9]
4. Analysis of Results:
-
The resulting docked poses are ranked based on their docking scores. The pose with the lowest binding free energy is typically considered the most likely binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the structural basis of the binding affinity.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the common computational workflows used in the identification and evaluation of novel protease inhibitors.
Caption: A typical workflow for molecular docking experiments.
Caption: Logical workflow for pharmacophore-based virtual screening.
References
- 1. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques - ProQuest [proquest.com]
- 6. Frontiers | Identification of Small Molecule Inhibitors of the Deubiquitinating Activity of the SARS-CoV-2 Papain-Like Protease: in silico Molecular Docking Studies and in vitro Enzymatic Activity Assay [frontiersin.org]
- 7. Frontiers | Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK [frontiersin.org]
- 8. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Comparative molecular investigation of the potential inhibitors against SARS-CoV-2 main protease: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – November 7, 2025 – Researchers and drug development professionals are increasingly looking at repositioning existing drugs for new therapeutic applications. In this context, Saquinavir Mesylate, an established HIV-1 protease inhibitor, has demonstrated significant potential as a proteasome inhibitor in cancer cells. This guide provides a comprehensive comparison of this compound's effect on proteasome activity with the established proteasome inhibitors Bortezomib and Carfilzomib, supported by experimental data and detailed protocols.
This compound has been shown to inhibit the chymotrypsin-like activity of both the 20S and 26S proteasome in various cancer cell lines, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[1][2][3] This mechanism is crucial as cancer cells often exhibit increased reliance on the proteasome for survival and proliferation.[4]
Comparative Efficacy in Proteasome Inhibition
The inhibitory potential of this compound on proteasome activity has been quantified in several studies. The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) for this compound and compare it with the known proteasome inhibitors, Bortezomib and Carfilzomib. It is important to note that the experimental conditions, such as the specific cancer cell line and assay methodology, can influence the observed IC50 values.
Table 1: IC50 of this compound for Proteasome Chymotrypsin-Like Activity
| Cancer Cell Line | Proteasome Type | IC50 (µM) | Reference |
| Prostate (LNCaP, DU-145, PC-3) | 26S | 10 | [1] |
| Cervical Cancer Cell Lines | Chymotrypsin-like | 60-80 | [3][5] |
Table 2: Comparative IC50 Values for Proteasome Chymotrypsin-Like Activity
| Compound | Cancer Cell Line | IC50 | Reference |
| This compound | Prostate Cancer Lysates (LNCaP, DU-145, PC-3) | 10 µM (26S) | [1] |
| Bortezomib | Mantle Cell Lymphoma (Granta-519) | ~0.01 µM | [6] |
| Multiple Myeloma (MM.1S) | 0.003 µM | [7] | |
| Various Cancer Cell Lines | 0.003-0.02 µM | [4] | |
| Carfilzomib | Multiple Myeloma (ANBL-6, RPMI 8226) | 0.005 µM | [8] |
| Rituximab-Resistant Lymphoma (Raji) | 0.001 µM | [6] | |
| T-cell Acute Lymphoblastic Leukemia (Molt4) | 0.0051 µM | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups.
While Bortezomib and Carfilzomib demonstrate significantly lower IC50 values, indicating higher potency, this compound's ability to inhibit the proteasome at micromolar concentrations is still a noteworthy finding for a drug not originally designed for this purpose.[4][6][8]
Mechanism of Action and Signaling Pathways
Saquinavir's inhibition of the proteasome leads to the stabilization and accumulation of IκBα, an inhibitor of the NF-κB transcription factor.[1] This prevents NF-κB from translocating to the nucleus and activating pro-survival genes, ultimately leading to apoptosis.
Caption: this compound's inhibition of the proteasome prevents IκBα degradation, sequestering NF-κB in the cytoplasm and promoting apoptosis.
Experimental Protocols
A key experiment to validate the effect of these compounds on proteasome activity is the 20S Proteasome Activity Assay.
20S Proteasome Activity Assay Protocol
This protocol is adapted from commercially available kits and published methodologies.[7][9][10]
Objective: To measure the chymotrypsin-like activity of the 20S proteasome in cell lysates following treatment with this compound, Bortezomib, or Carfilzomib.
Materials:
-
Cancer cell lines (e.g., PC-3, HeLa, MM.1S)
-
This compound, Bortezomib, Carfilzomib
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate cancer cells and treat with varying concentrations of this compound, Bortezomib, or Carfilzomib for a specified duration (e.g., 1-24 hours). Include a vehicle-only control.
-
Cell Lysis: Harvest cells and prepare cell lysates using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.
-
Substrate Addition: Add the fluorogenic proteasome substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C using a fluorometric plate reader. Record readings at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of AMC release (proportional to proteasome activity) for each sample. Normalize the activity of treated samples to the vehicle control to determine the percent inhibition. IC50 values can be calculated from the dose-response curves.
Caption: Workflow for the 20S Proteasome Activity Assay.
Logical Relationship of Proteasome Inhibition and Cellular Outcomes
The inhibition of proteasome activity by compounds like this compound initiates a cascade of events within the cancer cell, ultimately leading to its demise.
Caption: Logical flow from proteasome inhibition to apoptosis.
Conclusion
The available data strongly suggest that this compound, in addition to its well-established role as an HIV protease inhibitor, effectively inhibits proteasome activity in cancer cells. While not as potent as dedicated proteasome inhibitors like Bortezomib and Carfilzomib, its multifaceted mechanism of action presents a compelling case for its further investigation as a repurposed anti-cancer agent, either alone or in combination therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the therapeutic potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The HIV-protease inhibitor saquinavir reduces proliferation, invasion and clonogenicity in cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel proteasome inhibitor carfilzomib (CFZ) induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
A deep dive into the synergistic interplay of two keystone HIV protease inhibitors, this guide elucidates the significant pharmacokinetic advantages conferred by the co-administration of Ritonavir with Saquinavir. The addition of Ritonavir, a potent enzyme inhibitor, dramatically enhances the bioavailability and therapeutic efficacy of Saquinavir, a cornerstone of antiretroviral therapy.
When administered alone, Saquinavir exhibits poor and variable oral bioavailability, primarily due to extensive first-pass metabolism in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This metabolic vulnerability necessitates high and frequent dosing, which can lead to suboptimal drug exposure and an increased risk of drug resistance. The co-administration of a low dose of Ritonavir, however, effectively "boosts" Saquinavir's plasma concentrations to therapeutic levels. Ritonavir acts as a potent inhibitor of CYP3A4, thereby blocking the primary metabolic pathway of Saquinavir and significantly increasing its systemic exposure.[3][4][5]
This guide presents a comprehensive comparison of the pharmacokinetic profiles of Saquinavir administered as a single agent versus its combination with Ritonavir, supported by experimental data from key clinical studies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Saquinavir when administered with and without Ritonavir, demonstrating the profound impact of this drug-drug interaction.
| Pharmacokinetic Parameter | Saquinavir Alone | Saquinavir with Ritonavir | Fold Increase | Reference |
| Cmax (ng/mL) | 146 (57-702) | 4795 (1420-15810) | ~33-fold | [3] |
| AUC0-8h (ng·h/mL) | 470 (29-3446) | 27,458 (7357-108,001) | ~58-fold | [3] |
| AUC (Area Under the Curve) | - | >50-fold increase | >50-fold | [6] |
| Peak Concentration | - | 22-fold increase | 22-fold | [6] |
| Intersubject Variability in AUC | 60% | 28% | - | [6] |
| Elimination Half-life (hours) | 2.6 | 6.45 | ~2.5-fold | [7] |
Note: Values are presented as median (range) where available. The fold increase is an approximation based on the median values.
Mechanism of Pharmacokinetic Enhancement
The co-administration of Ritonavir with Saquinavir is a classic example of pharmacokinetic boosting. Ritonavir's primary role in this combination is not as an antiviral agent but as a potent inhibitor of the CYP3A4 enzyme. This inhibition significantly reduces the first-pass metabolism of Saquinavir in the liver, leading to a substantial increase in its oral bioavailability and plasma concentrations.[1][4]
Caption: Mechanism of Ritonavir-boosted Saquinavir pharmacokinetics.
Experimental Protocols
The data presented in this guide are derived from clinical studies employing rigorous experimental protocols. A representative methodology is summarized below.
Study Design: An open-label, randomized, parallel-group or crossover study in healthy volunteers or HIV-infected patients.[1][3][6]
Participants: Healthy adult male and female volunteers or HIV-infected patients.[1][3][6]
Dosing Regimens:
-
Saquinavir alone: Varied dosages, for instance, 600 mg three times daily or single doses ranging from 200 mg to 600 mg.[3][6]
-
Saquinavir with Ritonavir: Combination regimens with varying doses of both drugs, such as Saquinavir 600 mg three times daily with Ritonavir 300 mg twice daily, or single doses of Saquinavir (200-600 mg) with Ritonavir (200-600 mg).[3][6]
Pharmacokinetic Sampling: Blood samples were collected at predefined time points post-dosing (e.g., 0, 1, 2, 4, 6, and 8 hours) to determine the plasma concentrations of Saquinavir and Ritonavir.[3]
Analytical Method: Drug concentrations in plasma were quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][7]
Pharmacokinetic Analysis: Non-compartmental methods were used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[1]
Caption: A generalized experimental workflow for pharmacokinetic studies.
References
- 1. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Saquinavir pharmacokinetics alone and in combination with ritonavir in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HIV protease inhibitors, saquinavir, indinavir and ritonavir: inhibition of CYP3A4-mediated metabolism of testosterone and benzoxazinorifamycin, KRM-1648, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interactions between two human immunodeficiency virus protease inhibitors, ritonavir and saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single daily doses of saquinavir achieve HIV-inhibitory concentrations when combined with baby-dose ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
The responsible disposal of Saquinavir Mesylate, an antiretroviral protease inhibitor, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. The following protocols are based on general best practices for pharmaceutical waste management and should be executed in strict accordance with institutional policies and regulations set forth by the Environmental Protection Agency (EPA) and state authorities.[1]
Disposal Parameters and Regulatory Compliance
All pharmaceutical waste must be managed to prevent environmental contamination and potential misuse.[1][2] High-temperature incineration is the preferred method for the ultimate destruction of pharmaceutical compounds like this compound.[3][4]
| Parameter | Guideline/Specification | Regulatory Body/Source |
| Primary Disposal Method | High-Temperature Incineration | World Health Organization (WHO) |
| Recommended Incineration Temp. | Above 1200°C (2192°F) | [3][4] |
| Waste Container Type | Securely closed, leak-proof, and structurally sound.[5][6] | EPA, OSHA |
| Container Labeling | Clearly marked as "Hazardous Waste Pharmaceuticals" or as per institutional guidelines.[5] | EPA |
| Regulatory Oversight | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Agencies.[1][2] | Federal & State Government |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Classification and Segregation:
-
Initial Assessment: Determine the waste category. While this compound itself is not typically listed as an acute hazardous waste (P-list), it must be managed as a chemical waste. If it is mixed with or has come into contact with other materials, the entire mixture must be evaluated based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Segregation: Keep this compound waste separate from general trash, infectious waste, and radioactive waste. It should be collected in a designated pharmaceutical waste stream.[2][7] Use institutionally approved color-coded containers where applicable, such as blue-lidded bins for non-hazardous medicines.[7]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, all personnel must wear appropriate PPE.
-
Minimum PPE: Safety glasses, a lab coat, and chemical-resistant gloves.
-
Additional Precautions: If there is a risk of generating dust or aerosols (e.g., during a spill cleanup), a mask should also be worn.[3][8]
3. Containment:
-
Place all this compound waste, including expired tablets, unused powders, contaminated labware (vials, pipette tips), and contaminated PPE, into a designated waste container.[9]
-
The container must be leak-proof, compatible with the chemical, and have a secure, closable lid to prevent spills.[5][7]
4. Labeling and Storage:
-
Clearly label the waste container with its contents. The label should include "Pharmaceutical Waste for Disposal," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed container in a secure, designated satellite accumulation area until it is collected by a licensed waste management vendor.
5. Final Disposal and Documentation:
-
Professional Disposal: The final disposal must be conducted through a licensed pharmaceutical or hazardous waste disposal service.[2] Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as this can lead to environmental contamination.[6][10]
-
Manifest and Record-Keeping: Ensure that a hazardous waste manifest is completed for the transport of the waste.[9] Retain all disposal records for a minimum of three years, or as required by your state's regulations, to document a compliant cradle-to-grave management process.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. trumedwaste.com [trumedwaste.com]
- 3. DSpace [iris.who.int]
- 4. iris.paho.org [iris.paho.org]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. oncolink.org [oncolink.org]
For researchers, scientists, and drug development professionals, adherence to proper safety protocols is paramount when handling chemical compounds. This document provides procedural guidance for the safe handling and disposal of Saquinavir Mesylate.
Hazard Assessment
While several safety data sheets (SDS) classify this compound as not hazardous under OSHA and GHS standards, it is prudent to treat it as a potent pharmaceutical compound.[1][2][3] Standard precautionary measures for handling chemicals should always be followed. Key operational considerations include avoiding dust formation and preventing the substance from entering drains or waterways.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn to prevent skin and eye exposure.
-
Eye Protection : Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU), such as chemical safety goggles.[3][4]
-
Hand Protection : Wear compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[3][4]
-
Body Protection : A lab coat or protective gown is recommended to prevent skin exposure and contamination of personal clothing.[4]
-
Respiratory Protection : While generally not required, respiratory protection should be used if dust or aerosols are generated.[3] Work should be conducted in an area with adequate ventilation.[3]
Handling and Storage Protocol
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Minimize the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling the substance.
Storage:
-
Keep containers tightly closed.[2]
-
Store in a dry, well-ventilated place.[2]
-
For product quality, refrigeration is recommended, though storage at controlled room temperature (15° to 30°C or 59° to 86°F) is also acceptable.[2]
Spill and Disposal Plan
Spill Containment:
-
Evacuate personnel from the immediate area if necessary.
-
Prevent further leakage if it is safe to do so.[3]
-
Cover drains to prevent the substance from entering waterways.[1]
-
Mechanically collect the spilled solid (e.g., sweep up and shovel) while avoiding dust generation.[1][2]
-
Place the collected material into a suitable, closed container for disposal.[2][3]
Disposal:
-
Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.[5]
-
Do not allow the product to enter drains, sewers, or ground water.[1]
-
The most favorable course of action is to return any unused material to the manufacturer or supplier, or to use a licensed professional waste disposal service.[6]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 149845-06-7[7][8] |
| Molecular Formula | C38H50N6O5·CH4O3S[9][10] |
| Molecular Weight | 766.95 g/mol [7] |
| Appearance | White to off-white, very fine powder[9][10] |
| Aqueous Solubility | 2.22 mg/mL at 25°C[9][10] |
| DMSO Solubility | Soluble to 50 mM[7] |
| Occupational Exposure Limits | Not established[3] |
Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. biosynth.com [biosynth.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | HIV Protease Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound | C39H54N6O8S | CID 60934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
